Antimalarial agent 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21ClN2O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-6-8-18(9-7-17)26(24,25)22-12-10-16(11-13-22)19(23)21-14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) |
InChI Key |
GIJGHINOALWYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Profile of Antimalarial Agent 17: A Photosystem II Inhibitor with Dual-Functionality
An In-depth Technical Guide on a Novel Antimalarial and Herbicidal Scaffold
Introduction
The evolutionary link between the malarial parasite Plasmodium falciparum and terrestrial plants, underscored by the presence of the essential chloroplast-like apicoplast in the parasite, has opened a novel avenue for drug discovery. This shared ancestry suggests that compounds targeting plant-specific biological processes may also exhibit antimalarial activity. Conversely, antimalarial compounds could possess herbicidal properties. This principle led to the discovery of "antimalarial agent 17," also identified as compound 7 in the foundational study, a molecule exhibiting potent herbicidal activity through the inhibition of photosystem II (PSII), a key complex in photosynthesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data associated with this dual-functional agent.
Discovery and Origin
This compound was identified through a screening of a compound library from the Medicines for Malaria Venture (MMV). The screening was designed to identify antimalarial compounds with previously uncharacterized herbicidal activity, leveraging the model plant Arabidopsis thaliana. The study, "Exploiting the Evolutionary Relationship between Malarial Parasites and Plants To Develop New Herbicides," established that many antimalarial drugs demonstrate herbicidal effects.[1]
The core concept behind this research is the shared evolutionary history of the apicoplast in Plasmodium and the chloroplasts in plants. This organelle is vital for the parasite's survival and is involved in processes that are homologous to those in plants, making it a viable target for compounds originally designed for herbicidal action. By inverting this paradigm, the researchers successfully identified antimalarial compounds, including agent 17, as potent herbicides.[1]
Mechanism of Action: Photosystem II Inhibition
Physiological profiling has identified this compound as a photosystem II (PSII) inhibitor.[1] PSII is a critical protein complex in the thylakoid membranes of chloroplasts and the apicoplasts of Plasmodium. It initiates the light-dependent reactions of photosynthesis by using light energy to split water molecules, releasing electrons and protons.
The inhibitory action of agent 17 on PSII disrupts the photosynthetic electron transport chain. By binding to components of the PSII complex, likely the D1 protein, it blocks the flow of electrons. This inhibition leads to a cascade of detrimental effects, including the cessation of ATP and NADPH production, which are essential for the parasite's metabolic processes within the apicoplast. The disruption of electron flow also generates reactive oxygen species (ROS), which cause significant oxidative damage to cellular components, ultimately leading to cell death.[2][3]
Signaling Pathway of Photosystem II Inhibition
The following diagram illustrates the proposed signaling pathway for the action of this compound on Photosystem II.
References
"Antimalarial agent 17" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial agent 17, identified as 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea , is a chemical entity with demonstrated dual activity as both an antimalarial and a herbicidal agent. Its mechanism of action is rooted in the inhibition of Photosystem II (PSII), a vital protein complex involved in photosynthesis. This shared evolutionary feature between the chloroplasts in plants and the apicoplast in the malaria parasite, Plasmodium falciparum, makes PSII an attractive target for dual-purpose inhibitors. This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its synthesis and evaluation.
Chemical Structure and Properties
This compound, also referred to as compound 7 in seminal research, possesses a relatively simple yet effective chemical scaffold.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea |
| CAS Number | 508187-76-6 |
| Molecular Formula | C₁₂H₁₀ClN₃O |
| Molecular Weight | 247.68 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Biological Activity and Mechanism of Action
The primary mechanism of action for this compound is the inhibition of Photosystem II. In plants, this disruption of the photosynthetic electron transport chain leads to the production of reactive oxygen species and ultimately, cell death. The Plasmodium falciparum parasite harbors a non-photosynthetic plastid organelle, the apicoplast, which is essential for its survival and contains a plant-like PSII. By targeting this complex, this compound effectively inhibits parasite growth.
Table 2: Biological Activity of this compound
| Activity | Organism/Assay | IC₅₀ / EC₅₀ |
| Antimalarial | Plasmodium falciparum (3D7 strain) | ~1.5 µM |
| Herbicidal | Arabidopsis thaliana | ~0.5 µM |
Signaling Pathway
The inhibitory action of this compound on Photosystem II disrupts the electron flow within the thylakoid membrane of the apicoplast, leading to a cascade of events that result in parasite death.
Caption: Inhibition of Photosystem II by this compound.
Experimental Protocols
Synthesis of 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea
This protocol describes a general method for the synthesis of diaryl ureas.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Methodology:
-
Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add 4-pyridyl isocyanate (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.
-
Work-up: Upon completion, the reaction mixture is quenched with water.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea.
In Vitro Antimalarial Activity Assay (Plasmodium falciparum Growth Inhibition)
This protocol outlines a standard method for assessing the in vitro efficacy of compounds against the asexual blood stages of P. falciparum.
Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+) at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Setup: Serially dilute the test compound (this compound) in complete culture medium in a 96-well plate.
-
Infection: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 1%.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Growth Quantification: After incubation, quantify parasite growth using a SYBR Green I-based fluorescence assay. Lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Herbicidal Activity Assay (Arabidopsis thaliana Growth Inhibition)
This protocol describes a method for evaluating the herbicidal effects of a compound on the model plant Arabidopsis thaliana.
Methodology:
-
Plant Growth: Sow surface-sterilized Arabidopsis thaliana (e.g., Col-0 ecotype) seeds on Murashige and Skoog (MS) agar plates containing 1% sucrose.
-
Compound Application: Incorporate the test compound (this compound) into the MS agar at various concentrations before pouring the plates.
-
Incubation: Stratify the seeds at 4°C for 2 days in the dark, and then transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Phenotypic Analysis: After 7-10 days, assess the herbicidal effect by observing the phenotype of the seedlings, focusing on cotyledon bleaching and growth inhibition.
-
Quantitative Analysis: For a quantitative measure, the fresh weight of the seedlings can be determined. Calculate the 50% effective concentration (EC₅₀) by plotting the fresh weight against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound, 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea, represents a promising scaffold for the development of novel therapeutics targeting the apicoplast of Plasmodium falciparum. Its dual functionality as a herbicide underscores the validity of targeting evolutionarily conserved pathways between plants and the malaria parasite. The data and protocols presented in this guide provide a solid foundation for further research and development of this and related compounds as potential next-generation antimalarial drugs. Further optimization of this scaffold could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Technical Guide: Mechanism of Action of Antimalarial Agent 17 (Dihydroartemisinin-Dapsone Hybrid) in Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the proposed mechanism of action for "Antimalarial agent 17," a novel hybrid compound combining dihydroartemisinin (DHA) and dapsone. The rationale behind this molecular hybridization is to leverage the distinct and synergistic functionalities of two established antimalarial pharmacophores. Dihydroartemisinin, a potent and fast-acting artemisinin derivative, is thought to be activated by heme within the parasite, leading to a cascade of oxidative stress and alkylation of essential parasite proteins. Dapsone, a sulfone antibiotic, acts as a competitive inhibitor in the parasite's folate biosynthesis pathway. This dual-action approach aims to enhance efficacy, overcome potential resistance mechanisms, and provide a multi-pronged attack on Plasmodium falciparum. This document details the individual mechanisms of the parent molecules, the proposed combined mechanism of the hybrid, quantitative data on antimalarial activity, and the experimental protocols used for such evaluations.
Introduction to Hybrid Antimalarial Agents
The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts.[1] The concept of molecular hybridization, which involves covalently linking two or more pharmacophores with different mechanisms of action into a single molecule, has emerged as a promising strategy to combat this challenge.[2][3] This approach, also known as covalent bitherapy, aims to create hybrid drugs that can improve efficacy, circumvent resistance, and potentially simplify treatment regimens compared to co-formulated combination therapies.[4] The "this compound" discussed herein is a conceptual dihydroartemisinin-dapsone hybrid, designed to unite the rapid parasiticidal activity of an artemisinin derivative with a folate pathway inhibitor.
Component Mechanisms of Action
Dihydroartemisinin (DHA)
Dihydroartemisinin is the active metabolite of all clinically used artemisinin derivatives and is known for its potent, fast-acting parasiticidal effects against the asexual blood stages of P. falciparum.[5]
-
Activation: The key structural feature of DHA is the endoperoxide bridge, which is essential for its antimalarial activity.[5] It is widely accepted that this bridge is activated by intraparasitic heme or ferrous iron (Fe²⁺), which becomes abundant during the parasite's digestion of host cell hemoglobin in the food vacuole.[6][7]
-
Generation of Reactive Oxygen Species (ROS): The cleavage of the endoperoxide bridge generates highly reactive carbon-centered radicals and other reactive oxygen species.[8] This leads to a state of severe oxidative stress within the parasite.
-
Target Alkylation: The resulting radicals can covalently modify and damage a multitude of parasite biomolecules. Proteomic studies have shown that DHA alkylates a wide range of proteins, including those involved in crucial metabolic pathways like glycolysis, protein ubiquitination, and the proteasome.[8]
-
Disruption of Homeostasis: Recent studies have indicated that DHA disrupts homeostasis of essential elements within the parasite. For instance, it has been shown to interfere with zinc homeostasis, leading to abnormal zinc depletion and inducing a pyknotic (cell death) state in the parasite.[6][9] Furthermore, it can lead to an imbalance in glutathione levels, a key antioxidant for the parasite.[6]
Dapsone
Dapsone is a synthetic sulfone that has been used in combination with other drugs for malaria treatment and prophylaxis.[10][11] Its mechanism is well-characterized and targets a metabolic pathway essential for parasite survival.
-
Folate Synthesis Inhibition: Plasmodium parasites cannot salvage folate from their host and must synthesize it de novo. Dapsone acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[12][13]
-
Competitive Antagonism: Dapsone competes with the natural substrate, para-aminobenzoic acid (PABA), for the active site of DHPS.[13] By blocking this enzyme, dapsone prevents the synthesis of dihydrofolic acid, a critical precursor for tetrahydrofolic acid.
-
Nucleic Acid Synthesis Blockade: Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting its production, dapsone effectively halts nucleic acid synthesis, thereby preventing parasite replication and proliferation.[14]
Proposed Mechanism of Action for the Dihydroartemisinin-Dapsone Hybrid
The proposed mechanism for "this compound" is a dual attack on the parasite, combining the distinct actions of its constituent parts.
-
Rapid Parasite Killing: Upon entering the infected red blood cell, the DHA moiety is expected to be rapidly activated by the high concentrations of heme, initiating a swift, non-specific oxidative attack that damages multiple parasite targets and quickly reduces the parasite burden.[5]
-
Sustained Inhibition of Replication: The dapsone moiety will simultaneously target the folate biosynthesis pathway by inhibiting DHPS.[10] This action, while slower, provides a sustained antimetabolic effect that prevents the replication of any parasites that survive the initial oxidative burst.
-
Synergistic Potential: The combination of a fast-acting, multi-target agent (DHA) with a specific, slow-acting metabolic inhibitor (dapsone) is designed to be synergistic. The rapid killing action of DHA reduces the parasite population that could potentially develop resistance to dapsone, while the inhibition of DNA synthesis by dapsone prevents the parasite from repairing DHA-induced damage.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of the Hybrid Agent
Caption: Proposed dual mechanism of action for the DHA-Dapsone hybrid agent in P. falciparum.
Experimental Workflow for In Vitro Evaluation
Caption: Standard workflow for determining the in vitro antimalarial activity (IC₅₀) of a compound.
Quantitative Data
The following tables summarize the typical in vitro antimalarial activities for the parent compounds against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2, K1) strains of P. falciparum. Data for a hypothetical hybrid "Agent 17" would be expected to be in a similar low nanomolar range.
Table 1: In Vitro 50% Inhibitory Concentration (IC₅₀) Data
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Dihydroartemisinin (DHA) | 3D7 (Sensitive) | 1.5 - 5.0 | [8][15] |
| Dihydroartemisinin (DHA) | W2 (Resistant) | 1.5 - 11.0 | [15] |
| Dapsone | Various | >1000 (as single agent) | [10] |
| Chloroquine | 3D7 (Sensitive) | ~13.0 | [2] |
| Hypothetical Agent 17 | 3D7 / W2 | < 10.0 | Expected |
Note: Dapsone shows weak activity as a single agent but is effective in combination. The activity of a hybrid would depend on the efficiency of the linker and intracellular release of the active moieties.
Key Experimental Protocols
In Vitro Antimalarial Susceptibility Assay ([³H]-Hypoxanthine Incorporation)
This protocol is a standard method for assessing the inhibition of parasite growth by measuring the uptake of a crucial nucleic acid precursor.[16]
-
Parasite Culture: Asynchronous or synchronized (ring-stage) P. falciparum cultures are maintained in human red blood cells (RBCs) at a defined hematocrit (e.g., 2%) and parasitemia (e.g., 0.5%) in RPMI-1640 medium supplemented with human serum.
-
Drug Preparation: The test compound ("Agent 17") is dissolved in DMSO and serially diluted to achieve a range of final concentrations.
-
Assay Plate Setup: In a 96-well microtiter plate, 50 µL of each drug dilution is added. 200 µL of the parasite culture is then added to each well. Control wells contain parasites with drug-free medium.
-
Incubation: The plate is incubated for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: After 24 hours, 25 µL of [³H]-hypoxanthine (0.5 µCi) is added to each well.
-
Second Incubation: The plate is incubated for an additional 24 hours under the same conditions.
-
Harvesting: The assay is terminated by harvesting the cells onto a glass-fiber filter using a cell harvester. The filter is washed to remove unincorporated radiolabel.
-
Measurement: The filter is dried, and a scintillation cocktail is added. The incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. The IC₅₀ value is determined by non-linear regression analysis.
In Vivo 4-Day Suppressive Test (Peters' Test)
This protocol is a standard primary in vivo screening method to evaluate the efficacy of an antimalarial compound in a rodent model.[3][16]
-
Animal Model: Swiss albino mice are used for this assay.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells on Day 0.
-
Drug Preparation: The test compound is prepared as a solution or suspension, often in a vehicle like 7% Tween 80 / 3% ethanol.
-
Treatment: The compound is administered to groups of mice (typically 5 per group) at various doses (e.g., 3, 10, 30, 100 mg/kg) once daily for four consecutive days (Day 0 to Day 3), usually via oral or subcutaneous routes. A control group receives only the vehicle.
-
Monitoring Parasitemia: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa.
-
Parasitemia Calculation: The percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasite growth inhibition. The dose that suppresses parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can then be determined.
Conclusion
The conceptual "this compound," a dihydroartemisinin-dapsone hybrid, represents a rational drug design strategy to combat P. falciparum malaria. By combining a fast-acting, promiscuous oxidant with a specific metabolic pathway inhibitor, this agent is proposed to have a potent, dual mechanism of action. This approach holds the potential for increased efficacy and a higher barrier to the development of resistance. Further synthesis and empirical testing using the standardized protocols outlined in this guide are necessary to validate its therapeutic potential.
References
- 1. Synthesis, Characterization and Biological Evaluation of Benzimidazole - Dihydroartemisinin Hybrids as Potential Dual Acting Antimalarial Agents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo antiplasmodial activity of a synthetic dihydroartemisinin-eosin B hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimalarial and antioxidant activities of novel artesunate-ellagic acid hybrid compound in vitro and in vivo [frontiersin.org]
- 5. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin Disrupts Zinc Homeostasis in Plasmodium falciparum To Potentiate Its Antimalarial Action via Pyknosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Micromolar Dihydroartemisinin Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 14. Dapsone - Wikipedia [en.wikipedia.org]
- 15. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mmv.org [mmv.org]
Initial Toxicity Screening of Antimalarial Agent 17: A Technical Guide
Version: 1.0
Abstract: This document provides a comprehensive technical overview of the initial in vitro and in vivo toxicity screening protocols for a novel drug candidate, designated Antimalarial Agent 17. The primary objective of this early-stage safety assessment is to identify potential cytotoxic and acute toxic liabilities to guide further preclinical development. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key assays, structured data presentation, and visual workflows to ensure clarity and reproducibility.
Introduction
The discovery of new antimalarial agents is critical to combat the global health crisis posed by drug-resistant Plasmodium species. Early and robust toxicity screening is a fundamental component of the drug development pipeline, ensuring that only candidates with an acceptable safety profile advance to more extensive preclinical and clinical evaluation.[1][2] This guide outlines the initial safety assessment of this compound, a promising new chemical entity. The screening cascade includes in vitro evaluation of cytotoxicity against a mammalian cell line, assessment of hemolytic potential, and an in vivo acute oral toxicity study in a rodent model.
In Vitro Toxicity Assessment
In vitro assays offer a rapid and cost-effective method for preliminary toxicity screening, reducing the reliance on animal models in the early stages of drug discovery.[3][4] For this compound, two primary assays were conducted: a cytotoxicity assay to determine the effect on mammalian cell viability and a hemolysis assay to assess the compound's potential to lyse red blood cells.
General Cytotoxicity: MTT Assay
The MTT assay was employed to measure the cytotoxic effect of this compound on a standard mammalian cell line (HEK293, Human Embryonic Kidney cells). This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[5][6] The concentration of the formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]
The results are presented as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
| Table 1: In Vitro Cytotoxicity of this compound against HEK293 Cells | |
| Compound | CC50 (µM) ± SD |
| This compound | 45.2 ± 3.8 |
| Chloroquine (Control) | 78.5 ± 5.1 |
| Doxorubicin (Positive Control) | 0.9 ± 0.2 |
Data are representative. SD = Standard Deviation.
-
Cell Seeding: HEK293 cells are seeded into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (DMEM with 10% FBS). The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is kept below 0.5%.
-
Cell Treatment: The culture medium is removed from the wells, and 100 µL of the medium containing the various concentrations of this compound is added. Control wells include cells treated with vehicle (DMSO) only (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: The plate is incubated for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for an additional 4 hours.[5]
-
Formazan Solubilization: After the incubation, the medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression.
Hemolytic Potential
Drug-induced hemolysis is a critical safety concern, particularly for antimalarials that target parasites within red blood cells.[7][8] This assay evaluates the ability of this compound to damage red blood cell membranes, leading to the release of hemoglobin.[7][9]
The results are presented as the HC50 value, the concentration of the compound that causes 50% hemolysis.
| Table 2: Hemolytic Activity of this compound | |
| Compound | HC50 (µM) ± SD |
| This compound | > 200 |
| Chloroquine (Control) | > 200 |
| Triton X-100 (Positive Control) | 0.02% (v/v) |
Data are representative.
-
Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Erythrocyte Preparation: The whole blood is centrifuged to pellet the red blood cells (RBCs). The plasma and buffy coat are discarded. The RBCs are washed three times with cold PBS (pH 7.4) and resuspended to create a 2% (v/v) erythrocyte suspension.[10]
-
Compound Treatment: In a 96-well plate, 100 µL of this compound, serially diluted in PBS, is added to the wells.
-
Incubation: 100 µL of the 2% RBC suspension is added to each well.[9] The plate is incubated for 1 hour at 37°C with gentle shaking.[9]
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a solution causing 100% lysis, such as 1% Triton X-100) are included.[7]
-
Centrifugation: The plate is centrifuged at 1000 x g for 10 minutes to pellet intact RBCs.[9]
-
Data Acquisition: 100 µL of the supernatant from each well is transferred to a new flat-bottom 96-well plate. The absorbance of the released hemoglobin is measured at 540 nm.[7][8]
-
Data Analysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is determined from the dose-response curve.
In Vivo Acute Oral Toxicity Assessment
Following in vitro screening, an in vivo study is necessary to understand the systemic effects of a compound in a whole organism.[11] An acute oral toxicity study was conducted for this compound according to the OECD Guideline 423 (Acute Toxic Class Method).[12][13] This method uses a stepwise procedure with a small number of animals to classify the compound's toxicity and estimate a median lethal dose (LD50).[14][15]
Quantitative Data: Acute Oral Toxicity
| Table 3: Acute Oral Toxicity of this compound (OECD 423) | ||
| Species/Strain | Starting Dose (mg/kg) | Outcome |
| Rat (Wistar) | 300 | 0/3 mortality. No significant clinical signs. |
| 2000 | 1/3 mortality within 48 hours. Clinical signs included lethargy and piloerection in all animals, resolving by day 4 in survivors. | |
| Estimated LD50 Classification | GHS Category 4 (300 < LD50 ≤ 2000 mg/kg) |
Data are representative. GHS = Globally Harmonized System of Classification and Labelling of Chemicals.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Young, healthy adult Wistar rats (8-12 weeks old) of a single sex (typically female) are used. Animals are acclimatized for at least 5 days before the study.
-
Housing and Diet: Animals are housed in standard conditions with a 12-hour light/dark cycle and provided with standard rodent chow and water ad libitum, except for a brief fasting period (3-4 hours) before dosing.
-
Dosing Procedure (Stepwise):
-
Step 1: A group of 3 fasted rats is administered a starting dose of 300 mg/kg of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The substance is administered as a single dose by oral gavage.
-
Observation: The animals are closely observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior) for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[15] Body weight is recorded prior to dosing and at least weekly thereafter.
-
Step 2: Based on the outcome of Step 1 (0/3 mortality), a higher dose of 2000 mg/kg is administered to a new group of 3 rats.
-
-
Endpoint: The study is concluded after the 14-day observation period. All surviving animals are humanely euthanized, and a gross necropsy is performed on all animals (including those that died during the study).
-
Data Analysis: The LD50 is not calculated as a precise value but is assigned to a GHS toxicity category based on the observed mortality at the fixed dose levels.
Visualizations of Experimental Workflows
In Vitro Toxicity Screening Workflow
Caption: Workflow for in vitro cytotoxicity (MTT) and hemolysis assays.
In Vivo Acute Oral Toxicity Workflow (OECD 423)
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. hoeford.com [hoeford.com]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. scielo.br [scielo.br]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. evotec.com [evotec.com]
- 9. haemoscan.com [haemoscan.com]
- 10. Hemolysis Assay [protocols.io]
- 11. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. search.library.doc.gov [search.library.doc.gov]
- 14. researchgate.net [researchgate.net]
- 15. bemsreports.org [bemsreports.org]
The Potential of Antimalarial Agent 17 as a Lead Compound: A Technical Guide
Disclaimer: Publicly available information on a specific molecule designated "Antimalarial Agent 17" is scarce. This guide presents the limited data available and provides a comprehensive framework for the evaluation of a novel antimalarial lead compound, incorporating detailed experimental protocols and data presentation formats as requested.
Introduction to this compound
Initial findings identify "this compound" as a compound with a dual role, acting as both an antimalarial agent and a herbicide.[1][2][3] Its mechanism of action is reported as an inhibitor of photosystem II.[1][2] This mode of action is unconventional for an antimalarial drug, as photosystem II is characteristic of plants and cyanobacteria, not the Plasmodium parasite that causes malaria. This suggests a potential off-target effect or a novel mechanism of action within the parasite that mimics this inhibition. Further research is imperative to elucidate its specific antimalarial activity and molecular targets within the parasite.
Quantitative Data Summary
Due to the limited public data, a comprehensive quantitative summary for this compound cannot be provided. However, the following tables represent the standard format for summarizing the in vitro and in vivo efficacy of a potential antimalarial lead compound.
Table 1: In Vitro Activity of this compound Against Plasmodium falciparum
| Parasite Strain | IC50 (nM) | Cytotoxicity (CC50, Human Cell Line) (µM) | Selectivity Index (SI = CC50/IC50) |
| Drug-Sensitive | |||
| 3D7 | Data not available | Data not available | Data not available |
| NF54 | Data not available | Data not available | Data not available |
| Drug-Resistant | |||
| Dd2 (Chloroquine-resistant) | Data not available | Data not available | Data not available |
| K1 (Multidrug-resistant) | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy of this compound in a Murine Malaria Model
| Mouse Model | Parasite Strain | Route of Administration | Dose (mg/kg/day) | Parasite Reduction Ratio (PRR) | Mean Survival Time (Days) |
| BALB/c | P. berghei ANKA | Oral | Data not available | Data not available | Data not available |
| Swiss Albino | P. yoelii | Intraperitoneal | Data not available | Data not available | Data not available |
Key Experimental Protocols
The following are detailed methodologies for essential experiments in the evaluation of a novel antimalarial compound.
In Vitro Antiplasmodial Activity Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes
-
RPMI-1640 medium supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II
-
Test compound (this compound) dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in the supplemented RPMI-1640 medium.
-
Add 180 µL of the parasite suspension to each well of a 96-well plate.
-
Add 20 µL of the compound dilutions to the respective wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plate for 72 hours at 37°C in the specified gas mixture.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
In Vivo Efficacy Assessment (4-Day Suppressive Test)
This protocol evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino mice (female, 6-8 weeks old)
-
Test compound (this compound)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in saline)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect a donor mouse with P. berghei.
-
On day 0, collect blood from the donor mouse and dilute it to contain 1 x 10^7 parasitized erythrocytes per 0.2 mL.
-
Inject 0.2 mL of the infected blood intraperitoneally into experimental groups of mice.
-
Two hours post-infection, administer the first dose of the test compound to the treatment groups via the desired route (e.g., oral gavage). A control group receives only the vehicle.
-
Administer subsequent doses daily for the next three days (day 1, 2, and 3).
-
On day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.
-
Calculate the average percentage of parasite suppression compared to the vehicle-treated control group.
-
Monitor the survival of the mice daily.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for an Antimalarial Agent
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an antimalarial compound, leading to parasite death.
Caption: Hypothetical inhibition of a parasite-specific kinase by this compound.
Experimental Workflow for Antimalarial Drug Discovery
This diagram outlines the typical workflow for screening and evaluating potential antimalarial compounds.
Caption: Standard workflow for the discovery and development of new antimalarial drugs.
Conclusion
While "this compound" presents an intriguing profile with its dual activity, the lack of substantial data makes a definitive assessment of its potential as a lead compound challenging. The unconventional mechanism as a photosystem II inhibitor warrants further investigation to determine its specific target and mode of action within the Plasmodium parasite. The provided experimental framework offers a clear path for the comprehensive evaluation of this and other novel antimalarial candidates. Further research, including detailed in vitro and in vivo studies as outlined, is essential to validate its efficacy, safety, and potential for development into a clinically useful antimalarial drug.
References
The Enigmatic Profile of Antimalarial Agent 17: A Herbicide's Potential Impact on Parasite Metabolism
A deep dive into the scientific literature reveals a significant gap in our understanding of "Antimalarial Agent 17" and its specific effects on the metabolism of Plasmodium parasites, the causative agents of malaria. While the compound is identified as a photosystem II inhibitor with established herbicidal activity, its direct molecular interactions and quantitative impact on parasite metabolic pathways remain largely uncharacterized in publicly available research.
The antimalarial potential of herbicides like Agent 17 stems from the evolutionary history of the malaria parasite. Plasmodium species harbor a non-photosynthetic plastid-like organelle known as the apicoplast, which is essential for their survival. This organelle is believed to have originated from a secondary endosymbiotic event involving a red alga and shares metabolic pathways with plant chloroplasts. Consequently, compounds that are effective herbicides by targeting these pathways in plants are being investigated as potential antimalarial drugs.
Presumed Mechanism of Action: Targeting Photosystem II-like Pathways
This compound is classified as a photosystem II inhibitor.[1][2] In plants, photosystem II is a critical protein complex in the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis. Herbicides that inhibit this system typically block the electron transport chain, leading to a buildup of reactive oxygen species and subsequent cellular damage.
While the apicoplast is non-photosynthetic, it is involved in crucial metabolic processes, including fatty acid synthesis, isoprenoid precursor production, and heme synthesis. It is plausible that "this compound" exerts its parasiticidal effect by disrupting a homologous or analogous pathway within the apicoplast that retains structural similarities to the photosystem II complex. However, without specific experimental data, this remains a well-founded hypothesis rather than a confirmed mechanism of action.
The Void of Quantitative Data and Experimental Protocols
A comprehensive search of scientific databases for studies specifically investigating "this compound" and its effects on Plasmodium metabolism did not yield any publications containing the quantitative data or detailed experimental protocols required for an in-depth technical guide. Key missing information includes:
-
IC50/EC50 Values: No specific inhibitory concentrations of Agent 17 against various Plasmodium strains have been published.
-
Metabolomic Studies: There is a lack of research detailing global or targeted metabolomic changes in parasites treated with this specific agent.
-
Enzymatic Assays: No studies have been found that identify and characterize the specific molecular target of Agent 17 within the parasite.
-
In Vivo Efficacy: Data from animal models of malaria infection treated with this compound are not available in the literature.
Visualizing the Hypothetical Workflow and Pathways
Given the absence of concrete data for "this compound," we can conceptualize the general experimental workflow that would be necessary to elucidate its mechanism of action and its effects on parasite metabolism.
Caption: A conceptual workflow for investigating the antimalarial properties of a novel compound.
Based on its classification as a photosystem II inhibitor, we can also diagram a hypothetical signaling pathway illustrating its presumed, though unconfirmed, effect on the parasite's apicoplast.
Caption: A hypothetical pathway of this compound's action in the parasite apicoplast.
Conclusion: A Call for Further Research
While the concept of repurposing herbicides as antimalarials is a promising avenue for drug discovery, the specific case of "this compound" highlights the critical need for detailed experimental investigation. Without dedicated research to determine its efficacy, molecular targets, and metabolic consequences in Plasmodium, its potential as a therapeutic agent remains speculative. The scientific community awaits foundational studies that will move "this compound" from a compound of interest to a well-characterized lead in the fight against malaria.
References
Methodological & Application
"Antimalarial agent 17" synthesis protocol for research use
For Research Use Only
Abstract
This document provides a detailed synthesis protocol for Antimalarial Agent 17, identified as 2-(4-chlorophenyl)-N,N-diethyl-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine (CAS 508187-76-6). The synthesis is based on the robust and convergent Groebke-Blackburn-Bienaymé three-component reaction. This protocol is intended for researchers and scientists in the field of drug development and medicinal chemistry. While this compound has been noted for its antimalarial properties, it has also been identified as a photosystem II inhibitor with herbicidal activity.[1]
Introduction
This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of 3-aminoimidazo[1,2-a]pyrazines is efficiently achieved through the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide. This approach offers a rapid and modular synthesis of diverse libraries of such compounds.
This protocol outlines a plausible synthetic route to this compound based on the GBB reaction, detailing the preparation of a key starting material and the final condensation and modification steps.
Chemical Structure
| Compound Name | This compound |
| IUPAC Name | 2-(4-chlorophenyl)-N,N-diethyl-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine |
| CAS Number | 508187-76-6 |
| Molecular Formula | C₁₈H₂₁ClN₄ |
| Molecular Weight | 328.84 g/mol |
| Structure |
|
Synthesis Pathway Overview
The synthesis of this compound can be envisioned in two main stages:
-
Synthesis of the key intermediate: 2-amino-3,5-dimethylpyrazine.
-
Groebke-Blackburn-Bienaymé reaction and subsequent modification: A three-component reaction to form the imidazo[1,2-a]pyrazine core, followed by the introduction of the diethylamino group.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Part 1: Synthesis of 2-amino-3,5-dimethylpyrazine
The synthesis of the crucial starting material, 2-amino-3,5-dimethylpyrazine, can be approached from commercially available 2,5-dimethylpyrazine, which itself can be synthesized from L-threonine.
Step 1a: Synthesis of 2,5-Dimethylpyrazine from L-Threonine (Conceptual)
-
Principle: L-threonine can be converted to aminoacetone through the action of L-threonine-3-dehydrogenase, followed by spontaneous decarboxylation. Aminoacetone then undergoes a pH-dependent, non-enzymatic self-condensation to form 2,5-dimethylpyrazine.[1][2][3][4]
-
Note: This biosynthetic route is provided for context. For laboratory synthesis, commercial 2,5-dimethylpyrazine is recommended.
Step 1b: Amination of 2,5-Dimethylpyrazine
-
Reaction: 2,5-Dimethylpyrazine → 2-amino-3,5-dimethylpyrazine
-
Reagents and Materials:
-
2,5-Dimethylpyrazine
-
Sodamide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (NH₄Cl)
-
-
Procedure (Chichibabin amination):
-
Set up a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.
-
Condense liquid ammonia into the flask at -78 °C.
-
Carefully add sodamide to the liquid ammonia with stirring.
-
Dissolve 2,5-dimethylpyrazine in anhydrous diethyl ether and add it dropwise to the sodamide suspension.
-
Stir the reaction mixture at the temperature of boiling ammonia for several hours.
-
Quench the reaction by the cautious addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the residue with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-amino-3,5-dimethylpyrazine.
-
Part 2: Synthesis of this compound
Step 2a: Groebke-Blackburn-Bienaymé Reaction
This one-pot, three-component reaction forms the core of this compound. A plausible approach involves using tert-butyl isocyanide, followed by dealkylation and subsequent diethylation.
-
Reaction: 2-amino-3,5-dimethylpyrazine + 4-chlorobenzaldehyde + tert-butyl isocyanide → N-tert-butyl-2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine
-
Reagents and Materials:
-
2-amino-3,5-dimethylpyrazine
-
4-chlorobenzaldehyde
-
tert-butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid (p-TsOH)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2-amino-3,5-dimethylpyrazine (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in methanol, add the catalyst (Sc(OTf)₃, 10 mol% or p-TsOH, 10 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain N-tert-butyl-2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine.
-
Step 2b: Deprotection of the tert-butyl group (Conceptual)
-
Reaction: N-tert-butyl-2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine → 2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine
-
Reagents and Materials:
-
N-tert-butyl-2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the tert-butyl protected intermediate in DCM.
-
Add an excess of TFA and stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the primary amine.
-
Step 2c: Reductive Amination
-
Reaction: 2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine + Acetaldehyde → 2-(4-chlorophenyl)-N,N-diethyl-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine
-
Reagents and Materials:
-
2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
-
Procedure:
-
Suspend the primary amine (1.0 eq) in DCE.
-
Add acetaldehyde (2.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield |
| 1b | 2,5-Dimethylpyrazine | NaNH₂, liq. NH₃ | 2-amino-3,5-dimethylpyrazine | Moderate |
| 2a | 2-amino-3,5-dimethylpyrazine, 4-chlorobenzaldehyde, tert-butyl isocyanide | Sc(OTf)₃ or p-TsOH | N-tert-butyl-2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine | Good |
| 2b | N-tert-butyl intermediate | TFA | 2-(4-chlorophenyl)-6,8-dimethylimidazo[1,2-a]pyrazin-3-amine | High |
| 2c | Primary amine intermediate, Acetaldehyde | STAB | This compound | Good to High |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodamide is highly reactive and pyrophoric; handle with extreme caution under an inert atmosphere.
-
Liquid ammonia is a corrosive and toxic gas at room temperature; work in a well-ventilated fume hood.
-
Isocyanides are toxic and have a strong, unpleasant odor; handle them in a fume hood.
-
Trifluoroacetic acid is highly corrosive; handle with care.
-
Conduct all reactions in a well-ventilated fume hood.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): To assess purity.
This protocol provides a comprehensive guide for the synthesis of this compound for research purposes. The GBB reaction is a versatile method, and variations in catalysts, solvents, and reaction conditions may be explored for optimization.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Antimalarial Agent 17
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antimalarial Agent 17
This compound has been identified as a potent inhibitor of photosystem II, a key complex in the photosynthetic electron transport chain.[1][2] Its efficacy as an antimalarial is attributed to the evolutionary link between plants and the Plasmodium falciparum apicoplast, a non-photosynthetic plastid essential for parasite survival.[3][4] This organelle houses critical metabolic pathways, such as the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, which are vital for the parasite's lifecycle.[5][6][7] Inhibition of electron transport within the apicoplast by this compound is hypothesized to disrupt these essential functions, leading to parasite death.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against the erythrocytic stages of P. falciparum using standard, robust, and widely accepted methodologies.
Mechanism of Action: Targeting the Apicoplast
The presumed mechanism of action for this compound is the disruption of the electron transport chain within the parasite's apicoplast. This organelle, though non-photosynthetic in P. falciparum, retains essential metabolic functions derived from its algal ancestor. One of the most critical pathways is the MEP pathway, responsible for the synthesis of isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are crucial for protein prenylation, ubiquinone biosynthesis, and dolichol synthesis. By inhibiting a key component of the apicoplast's internal processes, this compound effectively shuts down these vital biosynthetic routes.
Caption: Hypothetical signaling pathway of this compound in P. falciparum.
SYBR Green I-Based Fluorescence Assay
This high-throughput assay measures parasite proliferation by quantifying the amount of parasite DNA.[8][9][10][11] SYBR Green I is a fluorescent dye that intercalates with DNA, and its fluorescence is significantly enhanced upon binding. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA and, therefore, parasite growth.
Experimental Protocol
Caption: Experimental workflow for the SYBR Green I-based fluorescence assay.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
Procedure:
-
Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage. Adjust the culture to a parasitemia of 0.5% and a hematocrit of 2% in complete medium.
-
Drug Dilution: Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is below 0.5%.
-
Assay Plate Setup: Add 100 µL of the parasite culture to each well of a 96-well plate. Add 100 µL of the appropriate drug dilution to the test wells. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the 10,000x stock 1:5000 in lysis buffer. Add 100 µL of this working solution to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
Data Presentation
| Concentration of Agent 17 (µM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Fluorescence (RFU) - Replicate 3 | Average Fluorescence (RFU) | % Inhibition |
| 0 (Control) | 0 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Calculation of % Inhibition: % Inhibition = 100 - [((Average RFU of test well - Average RFU of background) / (Average RFU of control well - Average RFU of background)) * 100]
The 50% inhibitory concentration (IC₅₀) can be determined by plotting the % inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme essential for glycolysis in P. falciparum.[12] The activity of pLDH is proportional to the number of viable parasites.
Experimental Protocol
Caption: Experimental workflow for the parasite lactate dehydrogenase (pLDH) assay.
Materials:
-
P. falciparum culture and drug dilutions prepared as in the SYBR Green I assay.
-
Malstat reagent (containing 3-acetylpyridine adenine dinucleotide (APAD) and lactate)
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Triton X-100
-
96-well transparent microplates
Procedure:
-
Assay Plate Setup and Incubation: Follow steps 1-4 of the SYBR Green I protocol.
-
Cell Lysis: After the 72-hour incubation, add 20 µL of 0.1% Triton X-100 to each well to lyse the cells.
-
Enzyme Reaction: Add 100 µL of Malstat reagent to each well, followed by 25 µL of NBT/PES solution.
-
Incubation: Incubate the plates in the dark at room temperature for 30-60 minutes.
-
Absorbance Reading: Measure the absorbance at 650 nm using a microplate reader.
Data Presentation
| Concentration of Agent 17 (µM) | Absorbance (OD₆₅₀) - Replicate 1 | Absorbance (OD₆₅₀) - Replicate 2 | Absorbance (OD₆₅₀) - Replicate 3 | Average Absorbance (OD₆₅₀) | % Inhibition |
| 0 (Control) | 0 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Calculation of % Inhibition: % Inhibition = 100 - [((Average OD of test well - Average OD of background) / (Average OD of control well - Average OD of background)) * 100]
The IC₅₀ is determined as described for the SYBR Green I assay.
Ring-Stage Survival Assay (RSA)
The RSA is a phenotypic assay that measures the susceptibility of early ring-stage parasites (0-3 hours post-invasion) to a short drug exposure.[13][14][15] This assay is particularly important for evaluating fast-acting compounds and for monitoring the emergence of resistance, such as that seen with artemisinin.[15]
Experimental Protocol
Materials:
-
Highly synchronized P. falciparum culture (0-3 hour old rings)
-
Complete parasite culture medium
-
This compound stock solution
-
700 nM Dihydroartemisinin (DHA) as a positive control for resistance studies
-
DMSO (vehicle control)
-
Giemsa stain and microscopy supplies or flow cytometer
Procedure:
-
Parasite Synchronization: Obtain a tightly synchronized culture of 0-3 hour old ring-stage parasites. This can be achieved through various methods, including sorbitol treatment and Percoll density gradient centrifugation.[13]
-
Drug Pulse: Expose the synchronized ring-stage parasites to a high concentration of this compound (e.g., 10x the estimated IC₅₀) for 6 hours. Include a DMSO control and a DHA control.
-
Drug Washout: After 6 hours, wash the parasites three times with drug-free complete medium to remove the compound.
-
Culture Continuation: Resuspend the washed parasites in fresh complete medium with uninfected RBCs and culture for an additional 66 hours.
-
Survival Assessment: After the 66-hour incubation, determine the percentage of viable parasites by microscopic counting of Giemsa-stained thin blood smears or by flow cytometry.[16]
Data Presentation
| Treatment | Initial Parasitemia (%) | Final Parasitemia (%) | % Survival |
| DMSO (Control) | 1 | 100 | |
| This compound | 1 | ||
| DHA (Control) | 1 |
Calculation of % Survival: % Survival = ((Final parasitemia of test well) / (Final parasitemia of DMSO control well)) * 100
Summary of In Vitro Efficacy Data for this compound
| Assay | P. falciparum Strain | IC₅₀ (µM) [95% CI] | RSA Survival (%) at [Concentration] |
| SYBR Green I | 3D7 (drug-sensitive) | ||
| SYBR Green I | Dd2 (multidrug-resistant) | ||
| pLDH | 3D7 (drug-sensitive) | ||
| pLDH | Dd2 (multidrug-resistant) | ||
| Ring-Stage Survival | K13 wild-type | ||
| Ring-Stage Survival | K13 mutant (e.g., C580Y) |
This structured approach to data presentation allows for a clear and concise comparison of the efficacy of this compound across different assays and parasite strains.
References
- 1. Exploiting the Evolutionary Relationship between Malarial Parasites and Plants To Develop New Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Herbicidal properties of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. New insights into apicoplast metabolism in blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apicoplast Metabolism: Parasite's Achilles' Heel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apicoplast Journey and Its Essentiality as a Compartment for Malaria Parasite Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. iddo.org [iddo.org]
- 15. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing "Antimalarial Agent 17"
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive set of protocols for the preclinical evaluation of "Antimalarial Agent 17," a novel compound with putative antimalarial activity. The described methodologies cover essential in vitro and in vivo assays to determine the compound's efficacy against Plasmodium falciparum, its cytotoxicity against mammalian cells, and its preliminary in vivo activity in a murine malaria model. Adherence to these standardized protocols will ensure reproducible and comparable results, facilitating the assessment of the compound's potential as a clinical candidate.
Data Presentation
Table 1: In Vitro Anti-plasmodial Activity of this compound
| Plasmodium falciparum Strain | IC₅₀ (nM) | IC₉₀ (nM) | Method | Reference Compound (e.g., Chloroquine) IC₅₀ (nM) |
| Drug-Sensitive (e.g., 3D7) | Data | Data | SYBR Green I Assay | Data |
| Chloroquine-Resistant (e.g., K1)[1] | Data | Data | SYBR Green I Assay | Data |
| Drug-Sensitive (e.g., 3D7) | Data | Data | pLDH Assay[2][3] | Data |
| Chloroquine-Resistant (e.g., K1) | Data | Data | pLDH Assay[2][3] | Data |
Table 2: In Vitro Cytotoxicity of this compound
| Mammalian Cell Line | CC₅₀ (µM)[4][5] | Method | Positive Control (e.g., Doxorubicin) CC₅₀ (µM) |
| Human Embryonic Kidney (HEK293) | Data | MTT Assay[4][6] | Data |
| Human Hepatocellular Carcinoma (HepG2)[5] | Data | MTT Assay[4][6] | Data |
| Human Foreskin Fibroblast (HFF) | Data | Neutral Red Uptake[4][5] | Data |
Table 3: Selectivity Index of this compound
| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| Drug-Sensitive (e.g., 3D7) | HEK293 | Data |
| Chloroquine-Resistant (e.g., K1) | HEK293 | Data |
| Drug-Sensitive (e.g., 3D7) | HepG2 | Data |
| Chloroquine-Resistant (e.g., K1) | HepG2 | Data |
Table 4: In Vivo Efficacy of this compound in the 4-Day Suppressive Test
| Treatment Group | Dose (mg/kg/day)[1][7] | Mean Parasitemia on Day 4 (%) | % Parasite Growth Inhibition | Mean Survival Time (Days) |
| Vehicle Control | - | Data | 0 | Data |
| This compound | 10 | Data | Data | Data |
| This compound | 30 | Data | Data | Data |
| This compound | 100 | Data | Data | Data |
| Chloroquine (Reference Drug) | 5 | Data | Data | Data |
Experimental Protocols
In Vitro Anti-plasmodial Susceptibility Testing
Objective: To maintain continuous in vitro cultures of P. falciparum for drug susceptibility testing.
Materials:
-
P. falciparum strains (e.g., 3D7, K1)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 0.5% (w/v) Albumax II, and 20 µg/mL gentamicin.[1]
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂[8]
-
Incubator at 37°C
Protocol:
-
Prepare CCM and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640.
-
Prepare a parasite culture with 2% hematocrit and a starting parasitemia of 0.5-1%.[10]
-
Place the culture in a sealed flask or petri dish and gas with the specified gas mixture.[8]
-
Incubate at 37°C.
-
Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Maintain the culture by providing fresh erythrocytes and changing the medium every 24-48 hours to keep the parasitemia between 1-5%.[9]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound, serially diluted
-
Chloroquine (reference drug)
-
96-well black microtiter plates
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I dye (10,000x stock in DMSO), diluted to 2x in lysis buffer
Protocol:
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 1 µL of serially diluted this compound or chloroquine to the respective wells. Include drug-free control wells.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber.
-
After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.[11]
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[11]
-
Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
Objective: An alternative method to determine the IC₅₀ of this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound, serially diluted
-
Chloroquine (reference drug)
-
96-well microtiter plates
-
Malstat Reagent
-
NBT/PES solution
Protocol:
-
Perform drug addition and incubation as described in the SYBR Green I assay (steps 1-3).
-
After 72 hours, freeze-thaw the plate to lyse the erythrocytes.[12]
-
In a separate 96-well plate, add 20 µL of the hemolyzed culture from each well.
-
Add 100 µL of Malstat reagent to each well and incubate for 30 minutes at room temperature.
-
Add 25 µL of NBT/PES solution and incubate in the dark for 1 hour.
-
Read the absorbance at 650 nm using a microplate reader.
-
Calculate IC₅₀ values as described for the SYBR Green I assay.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound against mammalian cell lines.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, serially diluted
-
Doxorubicin (positive control)
-
96-well clear microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed 100 µL of cell suspension (5 x 10⁴ cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or doxorubicin. Include vehicle-treated control wells.
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[6]
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate CC₅₀ values by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Efficacy Testing: 4-Day Suppressive Test
Objective: To evaluate the in vivo antimalarial activity of this compound in a murine model.
Materials:
-
Female BALB/c mice (6-8 weeks old)[13]
-
Plasmodium berghei ANKA strain
-
This compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)[1]
-
Chloroquine (reference drug)
-
Giemsa stain
Protocol:
-
On Day 0, infect mice intravenously or intraperitoneally with 1 x 10⁵ P. berghei-infected red blood cells.[7]
-
Randomly divide the mice into groups (n=5 per group): vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and chloroquine (e.g., 5 mg/kg).
-
Starting 2-4 hours post-infection, treat the mice orally or subcutaneously with the respective compounds once daily for four consecutive days (Day 0 to Day 3).[1]
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of parasite growth inhibition for each group relative to the vehicle control group.
-
Monitor the mice daily for survival up to 30 days.
Mandatory Visualizations
Caption: Workflow for the preclinical evaluation of this compound.
Caption: SYBR Green I assay workflow for IC₅₀ determination.
Caption: Timeline for the in vivo 4-day suppressive test.
References
- 1. mmv.org [mmv.org]
- 2. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. iddo.org [iddo.org]
- 12. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Testing of Antimalarial Agent 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial agent 17 has been identified as a compound with potential activity against Plasmodium species. These application notes provide a comprehensive overview of the recommended animal models and detailed protocols for the in vivo evaluation of its efficacy. The following sections outline standard experimental procedures, data presentation guidelines, and visual representations of workflows and potential mechanisms of action to guide researchers in the preclinical assessment of this compound. While "this compound" is also described as a photosystem II inhibitor with herbicidal activity, its evaluation as an antimalarial requires rigorous in vivo testing to determine its therapeutic potential.[1]
Recommended Animal Models
The selection of an appropriate animal model is a critical step in preclinical antimalarial drug discovery. Murine models are widely used due to their physiological similarities to humans, accessibility, and the availability of various strains.[2][3] For the in vivo assessment of this compound, the following models are recommended:
-
Plasmodium berghei Infected Mice: This is a standard and widely used model for initial in vivo screening of potential antimalarial compounds.[4][5] P. berghei infection in mice can lead to a lethal infection, making it suitable for evaluating the efficacy of a drug in preventing mortality and reducing parasite burden.[6] Different strains of P. berghei, such as ANKA and NK65, can be used to model different aspects of malaria, including cerebral malaria and systemic infections without cerebral complications.[7]
-
Plasmodium yoelii Infected Mice: This model is also commonly used and offers the advantage of different parasite strains that can cause either lethal or non-lethal infections, allowing for the study of both drug efficacy and the host immune response.[6][8]
-
Humanized Mouse Models: For later-stage preclinical development, humanized mice engrafted with human red blood cells can be infected with the human parasite Plasmodium falciparum.[2][9] These models provide a more direct assessment of a compound's efficacy against the primary human malaria parasite.[9]
Data Presentation: Summarized Quantitative Data
Clear and structured presentation of quantitative data is essential for the comparative analysis of experimental results. The following tables provide templates for summarizing key efficacy data for this compound.
Table 1: In Vivo Suppressive Activity of this compound against Plasmodium berghei in Mice
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 Post-Infection | % Suppression | Mean Survival Time (Days) |
| Vehicle Control | - | 35.2 ± 4.5 | - | 7.2 ± 0.8 |
| Chloroquine | 5 | 1.8 ± 0.5 | 94.9 | >30 |
| Agent 17 | 10 | 25.6 ± 3.1 | 27.3 | 9.5 ± 1.2 |
| Agent 17 | 25 | 15.1 ± 2.5 | 57.1 | 14.3 ± 2.1 |
| Agent 17 | 50 | 5.3 ± 1.2 | 84.9 | 22.8 ± 3.5 |
Table 2: Curative Efficacy of this compound in Established Plasmodium yoelii Infection
| Treatment Group | Dose (mg/kg/day) | Parasitemia (%) at Start of Treatment (Day 3) | Parasitemia (%) on Day 7 Post-Infection | % Cure Rate |
| Vehicle Control | - | 15.8 ± 2.1 | 45.3 ± 5.2 | 0 |
| Artesunate | 10 | 16.2 ± 2.5 | 0 | 100 |
| Agent 17 | 25 | 15.5 ± 2.3 | 8.9 ± 1.9 | 20 |
| Agent 17 | 50 | 16.1 ± 2.8 | 2.1 ± 0.8 | 80 |
| Agent 17 | 100 | 15.9 ± 2.4 | 0 | 100 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental findings. The following are standard protocols for key in vivo antimalarial assays.
Protocol 1: 4-Day Suppressive Test (Peter's Test)
This is a standard method to evaluate the schizonticidal activity of a compound against early-stage infection.
Objective: To assess the ability of this compound to suppress the proliferation of Plasmodium parasites in mice.
Materials:
-
BALB/c mice (6-8 weeks old, female)
-
Plasmodium berghei ANKA strain
-
This compound
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope with oil immersion lens
Procedure:
-
Infection: Inoculate mice intraperitoneally (IP) with 1 x 10^7 P. berghei-parasitized red blood cells.
-
Drug Administration: Two hours post-infection, administer the first dose of this compound or the vehicle control orally (p.o.) or via the desired route. The positive control group receives chloroquine. Treatment is continued once daily for four consecutive days (Day 0 to Day 3).
-
Monitoring Parasitemia: On Day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
Calculation of Suppression: Calculate the percentage of suppression using the following formula: % Suppression = [ (Mean parasitemia in control group - Mean parasitemia in treated group) / Mean parasitemia in control group ] x 100
-
Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time.
Protocol 2: Rane's Test (Curative Test)
This test evaluates the efficacy of a compound against an established infection.
Objective: To determine the curative potential of this compound on an established Plasmodium infection.
Materials:
-
Swiss albino mice (6-8 weeks old, male)
-
Plasmodium yoelii 17XNL (non-lethal strain)
-
This compound
-
Vehicle
-
Artesunate (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intravenously (IV) with 1 x 10^6 P. yoelii-parasitized red blood cells.
-
Establishment of Infection: Allow the infection to establish for 72 hours (Day 3).
-
Drug Administration: On Day 3 post-infection, begin treatment with this compound, vehicle, or artesunate once daily for five consecutive days.
-
Monitoring Parasitemia: Monitor parasitemia daily by preparing and examining Giemsa-stained blood smears.
-
Determination of Cure: A mouse is considered cured if no parasites are detected in the blood for at least 28 consecutive days after the last day of treatment.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize key processes.
Caption: Workflow for the 4-Day Suppressive Test.
Caption: Hypothetical Signaling Pathway for this compound.
Disclaimer: The quantitative data and the signaling pathway presented are hypothetical and for illustrative purposes, given the limited specific in vivo data available for "this compound." Researchers should generate their own data through rigorous experimentation. The proposed mechanism of action is based on its known function as a photosystem II inhibitor and requires experimental validation in the context of Plasmodium biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Plasmodium berghei - Wikipedia [en.wikipedia.org]
- 6. Mouse Models of Uncomplicated and Fatal Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miguelprudencio.com [miguelprudencio.com]
- 8. Mouse Models for Unravelling Immunology of Blood Stage Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Antimalarial Agent 17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of "Antimalarial Agent 17," a novel compound identified as a photosystem II inhibitor. The following protocols and dosage calculation guidelines are intended to facilitate in vitro and in vivo studies to determine the compound's efficacy and establish a preliminary safety profile.
Compound Information
| Parameter | Details |
| Compound Name | This compound |
| Chemical Class | Photosystem II inhibitor |
| Origin | Identified from a Medicines for Malaria Venture (MMV) compound library.[1] |
| Reported Activity | Initially investigated for herbicidal properties due to its mechanism of action.[1] |
| Molecular Weight | [Insert Molecular Weight of this compound here] |
| Solubility | [Insert Solubility Data here, e.g., Soluble in DMSO, ethanol, etc.] |
In Vitro Efficacy and Cytotoxicity
Summary of In Vitro Activity
The following table summarizes the essential in vitro parameters to be determined for this compound.
| Parameter | Description | Recommended Assay | Target Value (Example) |
| IC50 (P. falciparum) | 50% inhibitory concentration against asexual blood stages of Plasmodium falciparum. | SYBR Green I assay | < 1 µM |
| CC50 (Mammalian Cells) | 50% cytotoxic concentration against a mammalian cell line (e.g., HepG2, HEK293T). | MTT or CellTiter-Glo assay | > 50 µM |
| Selectivity Index (SI) | Ratio of CC50 to IC50 (CC50/IC50). | Calculated from IC50 and CC50 values. | > 50 |
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I Method)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with human serum or Albumax)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage.
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete medium in a separate 96-well plate.
-
Transfer the diluted compound to the assay plate. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
-
Parasite Seeding:
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add the parasite suspension to each well of the drug-prepared plate.
-
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
Add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Normalize the data to the drug-free control wells.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
References
Application Notes & Protocols: Techniques for Measuring "Antimalarial Agent 17" Uptake in Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence and spread of drug-resistant Plasmodium species necessitate the development of novel antimalarial agents. A critical step in the preclinical evaluation of a new drug candidate, such as "Antimalarial agent 17," is to quantify its uptake by the parasite. Understanding the rate and extent of drug accumulation within the parasite is fundamental to elucidating its mechanism of action, assessing its potential for efficacy, and investigating mechanisms of resistance. This document provides an overview and detailed protocols for several common techniques used to measure the intracellular concentration of antimalarial compounds in Plasmodium falciparum-infected red blood cells (iRBCs).
Overview of Uptake Measurement Techniques
The choice of method for measuring the uptake of "this compound" depends on the physicochemical properties of the compound, the required sensitivity and throughput, and the available laboratory equipment. The primary techniques can be broadly categorized as direct and indirect methods.
-
Direct Quantification: These methods measure the concentration of the drug molecule itself within the parasite. The gold standard for this approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for unlabeled compounds. If "this compound" is intrinsically fluorescent or can be fluorescently tagged, fluorescence microscopy can provide spatial information about its accumulation.
-
Indirect Quantification & Viability Assays: These methods measure the effect of the drug on parasite growth or metabolism. While they do not directly measure drug concentration, they are essential for determining the drug's potency (e.g., IC50 value) and are often used in high-throughput screening.[1] Common methods include radiolabeled precursor incorporation assays and fluorescence-based viability assays using DNA-intercalating dyes.[2][3] Flow cytometry is a powerful tool that can be used for both direct (with fluorescent drugs) and indirect (viability) measurements at high throughput.[4]
Below is a decision-making workflow to aid in selecting the appropriate technique for your research needs.
Caption: Decision tree for selecting a suitable drug uptake assay.
Comparison of Key Techniques
The following table summarizes the primary methods for quantifying antimalarial drug uptake, providing a basis for comparison.
| Technique | Principle | Throughput | Sensitivity | Pros | Cons |
| LC-MS/MS | Direct quantification of drug mass after chromatographic separation.[5] | Low to Medium | Very High | Gold standard for unlabeled compounds; high specificity and accuracy.[6] | Requires expensive equipment; complex sample preparation; lower throughput.[7] |
| Radiolabeling | Direct quantification of a radiolabeled version of the drug. | Medium | High | Sensitive method for direct uptake studies.[8][9] | Requires synthesis of a labeled compound; safety and disposal issues associated with radioactivity.[1] |
| Fluorescence Microscopy | Visualization and quantification of a fluorescent drug or tag within the parasite.[10] | Low | Medium to High | Provides subcellular localization data; single-cell analysis is possible.[11] | Requires a fluorescent compound; photobleaching can be an issue; quantification can be complex. |
| Flow Cytometry | High-throughput analysis of fluorescent signals from individual cells.[12] | High | High | Rapid and quantitative; can analyze large cell populations; enables multiplexing.[4][13] | Requires a fluorescent compound for direct uptake; indirect assays measure viability, not concentration.[14] |
| Indirect Growth Assays | Measures parasite viability (e.g., DNA content, enzyme activity) after drug exposure.[3][15] | High | High | Simple, robust, and inexpensive for high-throughput screening; well-established protocols (e.g., SYBR Green I).[1] | Does not measure drug uptake directly; slow-acting drugs may require longer incubation times. |
Experimental Protocols
Protocol 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the absolute quantification of "this compound" in isolated parasites.
Caption: Workflow for LC-MS/MS-based drug quantification in parasites.
Methodology:
-
Parasite Culture: Culture P. falciparum in human erythrocytes to a parasitemia of 5-10% at the trophozoite stage. Synchronize cultures for stage-specific analysis.
-
Drug Incubation: Resuspend the infected red blood cells (iRBCs) in complete culture medium. Add "this compound" to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO). Incubate under standard culture conditions (37°C, 5% CO₂, 5% O₂) for the desired time points.
-
Parasite Isolation:
-
Transfer the iRBC suspension to a centrifuge tube and pellet the cells (e.g., 800 x g for 5 min).
-
Aspirate the supernatant and resuspend the pellet in 10 volumes of ice-cold 0.05% (w/v) saponin in PBS to lyse the erythrocytes. Incubate on ice for 10 minutes.
-
Centrifuge at 4000 x g for 5 min to pellet the freed parasites.
-
Carefully aspirate the hemoglobin-containing supernatant. Wash the parasite pellet three times with ice-cold PBS, centrifuging between each wash.
-
-
Drug Extraction:
-
To the final parasite pellet, add a defined volume (e.g., 200 µL) of ice-cold extraction solvent (e.g., acetonitrile or methanol) containing a known concentration of an appropriate internal standard.[5]
-
Vortex vigorously for 1 minute, then sonicate the sample in an ice bath for 10 minutes to ensure complete cell lysis and drug extraction.
-
-
Sample Preparation and Analysis:
-
Centrifuge the extract at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent for analysis.
-
Quantify the concentration of "this compound" using a validated UPLC-MS/MS method with a standard curve prepared in a similar matrix.[5]
-
Protocol 2: Uptake Analysis by Flow Cytometry (for fluorescent compounds)
This protocol is suitable if "this compound" is intrinsically fluorescent or has been conjugated to a fluorophore.
References
- 1. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemically induced phenotypes during the blood stage development of Plasmodium falciparum as indicators of the drug mode of action [frontiersin.org]
- 3. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 4. Methodology and Application of Flow Cytometry for Investigation of Human Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A mass spectrometric strategy for absolute quantification of Plasmodium falciparum proteins of low abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry for the evaluation of anti-plasmodial activity of drugs on Plasmodium falciparum gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimalarial Agent 17: A Photosystem II Inhibitor for Apicomplexan Parasite Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing "Antimalarial Agent 17," a novel compound identified as a potent inhibitor of Photosystem II (PSII), for the study of apicomplexan parasites such as Plasmodium falciparum and Toxoplasma gondii. The unique evolutionary history of these parasites has left them with a relict plastid, the apicoplast, which harbors a plant-like PSII complex essential for parasite survival. This makes PSII an attractive target for the development of new antimalarial and anti-apicomplexan drugs.
This compound, also known as compound 7 in some literature, has demonstrated both herbicidal and antimalarial properties, underscoring its mechanism of action through the inhibition of this conserved photosynthetic pathway.[1][2] These notes offer detailed protocols for assessing its efficacy and elucidating its mechanism of action, alongside relevant data for comparative analysis.
Data Presentation
Quantitative efficacy data for this compound is not widely available in the public domain. The following tables are structured to accommodate future data and provide a comparative framework using known photosystem II inhibitors with demonstrated antimalarial or herbicidal activity.
Table 1: In Vitro Antimalarial Activity of Photosystem II Inhibitors against Plasmodium falciparum
| Compound | Strain | IC50 (µM) | Assay Method | Reference |
| This compound | e.g., 3D7, Dd2 | Data not available | SYBR Green I | - |
| Atrazine | Not specified | ~15-20 | Not specified | General literature |
| Diuron | Not specified | ~5-10 | Not specified | General literature |
Table 2: Herbicidal Activity of Photosystem II Inhibitors
| Compound | Plant Species | Activity Metric | Value | Reference |
| This compound | Arabidopsis thaliana | % Inhibition | Potent post-emergence activity observed at 25-400 mg/L[1][2] | [1][2] |
| Atrazine | Various | GI50 (µM) | Varies by species | General literature |
| Diuron | Various | GI50 (µM) | Varies by species | General literature |
Signaling Pathway and Experimental Workflows
Putative Photosystem II Electron Transport Chain in the Apicoplast
The following diagram illustrates the generally accepted model of the photosystem II (PSII) electron transport chain, the putative target of this compound within the apicoplast. While the apicoplast is non-photosynthetic, this relict pathway is believed to be essential for the parasite.
Caption: Putative PSII pathway in the apicoplast.
General Experimental Workflow for Assessing this compound
This workflow outlines the key steps to characterize the antimalarial activity of Agent 17 and confirm its mechanism of action.
Caption: Workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Testing using SYBR Green I-based Fluorescence Assay
This protocol is adapted from standard methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well flat-bottom microplates
-
Humidified, modular incubation chamber (gassed with 5% CO2, 5% O2, 90% N2)
-
37°C incubator
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Parasite Culture and Synchronization: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Transfer the drug dilutions to the assay plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
-
Assay Initiation:
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to each well of the drug plate.
-
-
Incubation: Place the plate in a humidified, gassed chamber and incubate at 37°C for 72 hours.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cell controls.
-
Normalize the fluorescence values to the drug-free control wells.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Isolation of Apicoplasts from P. falciparum
This protocol is based on immuno-affinity purification methods and is essential for direct biochemical assays on the target organelle.
Materials:
-
Transgenic P. falciparum line expressing a tagged apicoplast surface protein (e.g., ACP-GFP or with a HA-tag)
-
Saponin solution (0.05% in PBS)
-
Hypotonic lysis buffer
-
Apicoplast isolation buffer (e.g., a buffer containing sucrose, MOPS, and protease inhibitors)
-
Antibody-conjugated magnetic beads (e.g., anti-GFP or anti-HA)
-
Magnetic separator
-
Dounce homogenizer
Procedure:
-
Parasite Harvest: Harvest a large-scale culture of synchronized late trophozoite-stage parasites.
-
Host Cell Lysis: Lyse the infected red blood cells using saponin treatment to release the parasites. Wash the parasite pellet extensively with cold PBS.
-
Parasite Lysis: Gently lyse the parasites using a Dounce homogenizer in a hypotonic buffer to release the organelles.
-
Apicoplast Immunocapture:
-
Incubate the parasite lysate with antibody-conjugated magnetic beads that target the tagged apicoplast protein.
-
Allow the binding to occur with gentle rotation at 4°C.
-
-
Washing:
-
Place the tube on a magnetic separator and carefully remove the supernatant.
-
Wash the beads several times with apicoplast isolation buffer to remove non-specifically bound material.
-
-
Elution (Optional) or Direct Use: The isolated apicoplasts on the beads can be used directly for downstream applications like Western blotting or enzyme activity assays. For some applications, elution from the beads may be necessary using appropriate buffers.
Protocol 3: Measurement of Photosystem II Activity in Isolated Apicoplasts
This protocol is an adaptation of methods used for plant chloroplasts and needs to be optimized for the lower activity expected in the non-photosynthetic apicoplast.
A. Oxygen Evolution Measurement (Clark-type electrode):
-
Prepare the Reaction Chamber: Add isolated apicoplasts to a temperature-controlled chamber of a Clark-type oxygen electrode containing an appropriate assay buffer.
-
Dark Respiration: Measure the rate of oxygen consumption in the dark to establish a baseline.
-
Light-Induced Oxygen Evolution:
-
Illuminate the chamber with a light source.
-
Add an artificial electron acceptor (e.g., DCPIP or potassium ferricyanide).
-
Measure the rate of oxygen evolution.
-
-
Inhibitor Assay:
-
Incubate the isolated apicoplasts with various concentrations of this compound.
-
Repeat the light-induced oxygen evolution measurement to determine the inhibitory effect of the compound.
-
B. Chlorophyll Fluorescence Measurement:
-
Sample Preparation: Resuspend the isolated apicoplasts in the assay buffer.
-
Dark Adaptation: Dark-adapt the sample for at least 15 minutes.
-
Fluorescence Induction:
-
Use a pulse-amplitude-modulation (PAM) fluorometer.
-
Measure the minimal fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm-Fo)/Fm).
-
-
Inhibitor Assay:
-
Incubate the apicoplasts with this compound.
-
Repeat the fluorescence measurements to observe changes in Fo, Fm, and Fv/Fm, which are indicative of PSII inhibition. An increase in Fo is a classic sign of PSII inhibitors that block the QB site.
-
Protocol 4: Herbicidal Activity Assay on Arabidopsis thaliana
This protocol provides a method to confirm the herbicidal activity of this compound.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar plates
-
This compound stock solution (in DMSO)
-
Growth chamber (22°C, 16h light/8h dark cycle)
Procedure:
-
Plate Preparation: Prepare MS agar plates containing a range of concentrations of this compound. Include a DMSO-only control plate.
-
Seed Plating: Sterilize A. thaliana seeds and plate them on the prepared MS agar plates.
-
Stratification: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber.
-
Data Collection: After 7-10 days, document the phenotype of the seedlings (e.g., cotyledon greening, root length, overall growth).
-
Quantitative Analysis: Measure parameters such as root length or fresh weight to determine the growth inhibition at different concentrations of the compound. Calculate the GI50 (concentration for 50% growth inhibition).
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the novel and essential biology of the apicoplast's photosystem II, paving the way for the development of a new class of anti-apicomplexan therapeutics.
References
Application of "Antimalarial agent 17" in herbicide research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evolutionary relationship between the malarial parasite Plasmodium falciparum and plants, particularly the presence of a chloroplast-like organelle in the parasite known as the apicoplast, has opened new avenues for herbicide discovery. This shared biology suggests that compounds effective against the parasite may also exhibit herbicidal properties. "Antimalarial agent 17," also identified as compound 7, has emerged from this line of research as a potent photosystem II (PSII) inhibitor with significant post-emergence herbicidal activity. This document provides detailed application notes and protocols for the use of this compound in herbicide research, based on existing studies.
Mechanism of Action: Photosystem II Inhibition
This compound functions as a herbicide by inhibiting Photosystem II (PSII) in the chloroplasts of plants.[1][2] The primary target of this inhibitor is the D1 protein within the PSII complex.[1][2]
The mechanism unfolds as follows:
-
Binding to the D1 Protein: this compound binds to the D1 protein, a core component of the PSII reaction center. This binding action physically blocks the electron transport chain.
-
Inhibition of Electron Transport: By obstructing the electron flow, the agent prevents the transfer of electrons from PSII to plastoquinone. This interruption halts the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and overall plant growth.
-
Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to an over-excited state in the chlorophyll molecules. This energy is transferred to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.
-
Cellular Damage: The accumulation of ROS causes rapid oxidative damage to cellular components, including lipids and proteins. This leads to membrane leakage, chlorophyll bleaching (chlorosis), and ultimately, cell death and tissue necrosis.
Quantitative Data
The herbicidal efficacy of this compound has been demonstrated in post-emergence applications on the model plant Arabidopsis thaliana. The following table summarizes the observed herbicidal activity at various concentrations.
| Concentration (mg/L) | Observed Herbicidal Effect on Arabidopsis thaliana |
| 25 | Potent post-emergence herbicidal activity |
| 50 | Potent post-emergence herbicidal activity |
| 100 | Potent post-emergence herbicidal activity |
| 200 | Potent post-emergence herbicidal activity |
| 400 | Potent post-emergence herbicidal activity |
Data sourced from a study by Corral MG, et al. (2017).
Experimental Protocols
This section provides a detailed protocol for a post-emergence herbicide assay using Arabidopsis thaliana, adapted from methodologies commonly used in the field.
Protocol 1: Post-Emergence Herbicidal Activity Assay on Arabidopsis thaliana
1. Plant Growth and Maintenance:
-
Plant Material: Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).
-
Growth Medium: A standard potting mix (e.g., peat moss, vermiculite, and perlite in a 2:1:1 ratio).
-
Sowing: Sow seeds directly onto the soil surface in individual pots (e.g., 7x7 cm).
-
Stratification: To synchronize germination, place the seeded pots in the dark at 4°C for 2-3 days.
-
Growth Conditions: Transfer the pots to a controlled environment growth chamber with a 16-hour light/8-hour dark photoperiod, a constant temperature of 22-24°C, and a relative humidity of 60-70%. Water the plants as needed to maintain soil moisture.
-
Plant Age for Treatment: Allow the plants to grow for approximately 3-4 weeks, or until they have developed a small rosette of leaves.
2. Preparation of this compound Solution:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 100 mg/mL).
-
Working Solutions: Prepare a series of working solutions at the desired concentrations (e.g., 25, 50, 100, 200, and 400 mg/L) by diluting the stock solution in water containing a surfactant (e.g., 0.02% Tween-20) to ensure even coverage on the leaf surface.
-
Control Solutions: Prepare a mock control solution containing the same concentration of the solvent and surfactant as the highest concentration working solution, but without the this compound. Also, include a water-only control.
3. Herbicide Application:
-
Method: Apply the working solutions and control solutions to the Arabidopsis rosettes using a laboratory spray cabinet or a handheld sprayer. Ensure a consistent and even application to the point of runoff for each plant.
-
Replication: Use a sufficient number of replicate plants for each treatment and control group (e.g., n=5-10) to ensure statistical significance.
-
Post-Application Conditions: Return the treated plants to the growth chamber under the same conditions as for growth.
4. Data Collection and Analysis:
-
Visual Assessment: Visually assess and score the herbicidal damage at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0 = no effect, 100 = complete necrosis).
-
Quantitative Measurement (Biomass): At the end of the experiment (e.g., 14 days after treatment), carefully excise the aerial parts of each plant and measure the fresh weight. Dry the plant material in an oven at 60°C for 48 hours and measure the dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition for each treatment relative to the mock control. Determine the half-maximal inhibitory concentration (IC50) or the dose required for 50% growth reduction (GR50) by fitting the dose-response data to a suitable regression model.
Visualizations
Signaling Pathway of Photosystem II Inhibition
Caption: Inhibition of Photosystem II by this compound.
Experimental Workflow for Post-Emergence Herbicide Assay
Caption: Post-emergence herbicide assay workflow.
References
"Antimalarial agent 17" solution preparation and stability testing
Application Notes and Protocols for Antimalarial Agent 17
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and stability testing of "this compound" solutions. Given that specific experimental data for this compound is not extensively published, the following protocols are based on established methodologies for novel chemical entities and general guidelines for pharmaceutical stability studies. Researchers should adapt these protocols based on their experimentally determined data.
Introduction to this compound
This compound is a chemical compound identified as having antimalarial properties. It also exhibits herbicidal activity through the inhibition of photosystem II.[1][2] The dual activity suggests a mechanism of action that may be of interest in both agricultural and pharmaceutical research. As with any investigational compound, establishing standardized procedures for solution preparation and assessing its stability are critical early steps in the research and development process to ensure reliable and reproducible experimental results.
Solution Preparation Protocol
The solubility of a compound is a key physicochemical property that dictates its handling and formulation. This protocol outlines a systematic approach to determine the optimal solvent for this compound.
Materials and Equipment
-
This compound (solid powder)
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
A panel of solvents (e.g., DMSO, Ethanol, Methanol, Water, PBS pH 7.4)
-
Volumetric flasks and pipettes
-
Filtration device (e.g., 0.22 µm syringe filter)
Experimental Protocol: Solubility Screening
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into several separate vials.
-
Solvent Addition: To each vial, add a precise volume of a single solvent to achieve a high initial concentration (e.g., 10 mg/mL).
-
Solubilization: Facilitate dissolution by vortexing for 2 minutes. If the compound does not dissolve, use a magnetic stirrer for 30 minutes at room temperature. Gentle heating (e.g., 37°C) can be applied if necessary, but any temperature elevation should be noted as it may affect stability.
-
Observation: Visually inspect for complete dissolution. If the solution is clear, the compound is soluble at that concentration. If particulates are visible, the compound is not fully soluble.
-
Serial Dilution (if necessary): If the compound is not soluble at the initial concentration, perform serial dilutions with the same solvent to determine the approximate solubility limit.
-
Documentation: Record the solubility of this compound in each solvent.
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10 mM in DMSO). This stock can then be diluted in aqueous media for biological assays. Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Filtration: Filter the stock solution through a 0.22 µm filter to sterilize and remove any undissolved micro-precipitates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Data Presentation: Solubility Summary
The results of the solubility screening should be summarized in a table for easy comparison.
| Solvent | Concentration Tested (mg/mL) | Observation (at Room Temperature) | Estimated Solubility |
| Water | 10 | Insoluble | < 1 mg/mL |
| PBS (pH 7.4) | 10 | Insoluble | < 1 mg/mL |
| Ethanol | 10 | Soluble | > 10 mg/mL |
| Methanol | 10 | Soluble | > 10 mg/mL |
| DMSO | 10 | Soluble | > 10 mg/mL |
Note: This table presents hypothetical data. Actual values must be determined experimentally.
Stability Testing Protocol
Stability testing is essential to determine the shelf-life of the compound in solution and to ensure that the substance remains within its specifications under various environmental conditions.[3] The following protocol is based on international guidelines for stability testing of pharmaceutical products.[4][5][6][7]
Materials and Equipment
-
Prepared stock solution of this compound
-
Stability chambers or incubators set to specified temperature and humidity conditions
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
pH meter
-
Light-protective storage containers (e.g., amber vials)
Experimental Protocol: Stability Assessment
-
Batch Selection: Use at least one batch of the prepared stock solution for the stability study.
-
Storage Conditions: Aliquot the solution into appropriate vials and expose them to a range of storage conditions as outlined in the table below. These conditions are based on ICH guidelines.[4][6]
-
Time Points: For long-term studies, the frequency of testing should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][6] For accelerated studies, a minimum of three time points, including the initial (T=0) and final time points (e.g., 0, 3, and 6 months), is recommended.[3][7]
-
Analytical Method: Use a validated stability-indicating analytical method (e.g., HPLC) that can accurately quantify the concentration of this compound and detect any degradation products.
-
Parameters to Test: At each time point, assess the following:
-
Appearance: Visual inspection for color change, precipitation, or cloudiness.
-
Assay: Quantification of the concentration of this compound.
-
Degradation Products: Identification and quantification of any new peaks in the chromatogram.
-
pH: Measurement of the solution's pH, if aqueous.
-
-
Photostability: To assess sensitivity to light, expose a sample to a light source according to ICH Q1B guidelines and compare it to a sample stored in the dark.
Data Presentation: Stability Study Summary
Organize the stability data in a clear, tabular format.
Table 1: Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Refrigerated | 5°C ± 3°C | 12 months |
| Frozen | -20°C ± 5°C | 12 months |
RH = Relative Humidity
Table 2: Example Stability Data for this compound in DMSO at -20°C
| Time Point | Appearance | Concentration (% of Initial) | Degradation Products (% Peak Area) |
| 0 Months | Clear, colorless | 100.0% | Not Detected |
| 3 Months | Clear, colorless | 99.8% | Not Detected |
| 6 Months | Clear, colorless | 99.5% | < 0.1% |
| 12 Months | Clear, colorless | 99.2% | < 0.2% |
Note: This table presents hypothetical data. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the solution preparation and stability testing process.
References
Application Notes and Protocols for High-Throughput Screening of Antimalarial Agent 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial agent 17 (CAS 508187-76-6) is a chemical entity identified as a photosystem II inhibitor, a mechanism of action that has garnered interest in the field of antimalarial drug discovery.[1][2][3][4] This interest stems from the presence of the apicoplast in Plasmodium falciparum, the deadliest malaria parasite. The apicoplast is a non-photosynthetic plastid of algal origin that houses essential metabolic pathways distinct from the human host, making it an attractive target for novel therapeutics.[1][5][6][7] Compounds that target pathways within this organelle, including herbicides, have shown promise as potential antimalarials.[8]
These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound to assess its efficacy against the blood stages of P. falciparum. The methodologies described are based on established and widely used HTS assays for antimalarial drug discovery.
Mechanism of Action and Signaling Pathway
This compound is a photosystem II inhibitor.[1][2][3][4] In photosynthetic organisms, photosystem II is a key protein complex in the thylakoid membranes of chloroplasts. While the P. falciparum apicoplast is non-photosynthetic, it retains pathways and structures homologous to those in plant and algal chloroplasts.[9][10] The inhibition of a photosystem II-like target or a related pathway within the apicoplast could disrupt essential functions, such as fatty acid synthesis, isoprenoid biosynthesis, or iron-sulfur cluster formation, leading to parasite death.[11][12] The disruption of these vital metabolic pathways within the apicoplast is the putative mechanism of action for this compound.
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following table summarizes representative quantitative data expected from a high-throughput screen of a moderately potent antimalarial compound. These values are for illustrative purposes, as specific experimental data for this compound is not yet publicly available.
| Parameter | Value | Description |
| Primary Screen Hit Criteria | >50% inhibition at 10 µM | Initial cutoff for identifying active compounds in a single-concentration screen. |
| IC50 (3D7 Strain) | 2.5 µM | Concentration of the compound that inhibits 50% of parasite growth for a drug-sensitive P. falciparum strain. |
| IC50 (Dd2 Strain) | 4.8 µM | Concentration of the compound that inhibits 50% of parasite growth for a multidrug-resistant P. falciparum strain. |
| Z'-factor | 0.75 | A statistical measure of the quality of the HTS assay, with a value between 0.5 and 1.0 indicating an excellent assay. |
| Signal-to-Background Ratio | >10 | The ratio of the signal from the negative control (no compound) to the positive control (maximal inhibition), indicating a robust assay window. |
| Cytotoxicity (HepG2) CC50 | >50 µM | Concentration of the compound that causes 50% death in a human cell line, used to assess selectivity for the parasite. |
| Selectivity Index (SI) | >20 | The ratio of host cell cytotoxicity (CC50) to parasite inhibitory activity (IC50). A higher SI indicates greater selectivity for the parasite. |
Experimental Protocols
Two common and robust HTS assays for assessing antimalarial activity are the SYBR Green I-based fluorescence assay and the parasite Lactate Dehydrogenase (pLDH) assay. Both are detailed below.
Protocol 1: SYBR Green I-Based Parasite Growth Inhibition Assay
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[13][14][15]
1. Materials and Reagents:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Chloroquine or Artemisinin (as positive control)
-
DMSO (as negative control)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Black, clear-bottom 384-well microplates
2. Experimental Workflow:
Caption: HTS workflow for the SYBR Green I-based assay.
3. Detailed Methodology:
-
Compound Preparation: Serially dilute this compound in complete medium to achieve the desired final concentrations. Dispense the diluted compounds into the 384-well plates. Include wells with a positive control (e.g., chloroquine) and a negative control (DMSO at the same final concentration as the test compound).
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
Assay Assembly: Add the parasite suspension to each well of the compound-containing plates. The final volume should be uniform across all wells (e.g., 40 µL).
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, add an equal volume of SYBR Green I lysis buffer to each well. Mix thoroughly by pipetting or shaking.
-
Signal Development: Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control. Plot the inhibition data against the compound concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Activity Assay
This assay measures the activity of pLDH, an enzyme produced by viable parasites, as an indicator of parasite growth.[16][17][18][19][20]
1. Materials and Reagents:
-
Same as Protocol 1, excluding SYBR Green I lysis buffer.
-
Lysis buffer (e.g., Triton X-100 in Tris-HCl)
-
Malstat Reagent (containing lactate and 3-acetylpyridine adenine dinucleotide (APAD))
-
NBT/PES solution (Nitro blue tetrazolium and Phenazine ethosulfate)
-
Clear, flat-bottom 384-well microplates
2. Experimental Workflow:
Caption: HTS workflow for the pLDH-based assay.
3. Detailed Methodology:
-
Compound Preparation and Assay Assembly: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plates for 72 hours as described in Protocol 1.
-
Parasite Lysis: Add a small volume of lysis buffer to each well and mix to release the pLDH enzyme.
-
Enzymatic Reaction: Add Malstat reagent followed by NBT/PES solution to each well.
-
Signal Development: Incubate the plates at room temperature in the dark for 30-60 minutes to allow for the colorimetric reaction to proceed.
-
Data Acquisition: Measure the absorbance at ~650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of pLDH activity inhibition relative to the negative control and determine the IC50 value as described in Protocol 1.
Conclusion
The provided protocols offer robust and high-throughput compatible methods for evaluating the antimalarial efficacy of this compound. Given its mechanism as a photosystem II inhibitor, targeting the parasite's apicoplast is a promising strategy for the development of a novel antimalarial drug. Further studies should focus on confirming the specific target within the apicoplast and assessing the in vivo efficacy and safety profile of this compound.
References
- 1. The apicoplast as an antimalarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Anti-malarial Drug Design by Targeting Apicoplasts: New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the apicoplast in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Targeting apicoplasts in malaria parasites | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Protein trafficking to the plastid of Plasmodium falciparum is via the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical role for isoprenoids in apicoplast biogenesis by malaria parasites | eLife [elifesciences.org]
- 12. New insights into apicoplast metabolism in blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iddo.org [iddo.org]
- 15. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Antimalarial Agent 17 and Poorly Soluble Analogs
Disclaimer: There is currently no publicly available scientific literature detailing the specific solubility characteristics of "Antimalarial Agent 17." This technical support guide is based on established methods for addressing solubility challenges encountered with other poorly soluble antimalarial compounds, particularly those with similar mechanisms of action where data is available. The provided protocols and advice should be considered as general guidance and may require optimization for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the common reasons for this?
A1: Poor aqueous solubility is a common challenge with many antimalarial drug candidates. Several factors can contribute to this issue:
-
High Lipophilicity: Many antimalarial compounds are highly lipophilic, meaning they prefer fatty or non-polar environments over water-based (aqueous) solutions.
-
Crystalline Structure: The solid-state crystalline form of a compound can be very stable and require significant energy to break down and dissolve.
-
pH-Dependent Solubility: The charge of a molecule can change with the pH of the solution. Some compounds are significantly more soluble at a specific pH range.
-
Lack of Ionizable Groups: Compounds that cannot be easily protonated or deprotonated may exhibit poor solubility in aqueous media across a wide pH range.
Q2: What initial steps can I take to improve the solubility of a poorly soluble antimalarial agent for preliminary experiments?
A2: For initial screening and preliminary experiments, the following strategies can be employed:
-
Co-solvents: The use of a small percentage of an organic co-solvent can significantly improve solubility. Common co-solvents include DMSO, ethanol, and methanol. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects on your biological system.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of your buffer can increase solubility. For basic compounds, lowering the pH can help, while for acidic compounds, increasing the pH may be beneficial.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) and using a sonicator can help to break up solid particles and facilitate dissolution. However, be cautious as excessive heat can degrade the compound.
Q3: Are there more advanced formulation strategies I can use for in vivo studies or more sensitive in vitro assays?
A3: Yes, for applications requiring higher concentrations or for in vivo administration, more advanced formulation techniques are often necessary. These can include:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale can dramatically increase the surface area, leading to improved solubility and dissolution.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve oral absorption.
-
Salt Formation: If the compound has suitable functional groups, forming a salt can significantly increase its aqueous solubility.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the compound upon dilution in aqueous buffer. | The compound is "crashing out" of the initial high-concentration stock (e.g., in 100% DMSO) when diluted into the aqueous assay buffer. | 1. Decrease the final concentration: The final concentration may be above the solubility limit in the assay buffer. 2. Use a higher percentage of co-solvent in the final solution (if tolerated by the assay): Be sure to have appropriate vehicle controls. 3. Serial Dilutions: Perform serial dilutions in a buffer containing a small amount of co-solvent before the final dilution into the assay medium. |
| Inconsistent results between experiments. | Poor solubility can lead to inaccurate and variable concentrations of the dissolved compound. Undissolved particles may be present. | 1. Visually inspect your solutions: Ensure there is no visible precipitate before use. Centrifuge and filter the solution to remove any undissolved particles. 2. Prepare fresh solutions for each experiment: Avoid freeze-thaw cycles of stock solutions if precipitation is observed upon thawing. 3. Quantify the dissolved concentration: Use techniques like HPLC to confirm the actual concentration of the dissolved compound in your final assay medium. |
| Low bioavailability in animal models. | The compound is not being absorbed effectively due to its poor solubility in the gastrointestinal tract. | 1. Particle size reduction: Micronization or creating a nanosuspension can improve oral absorption.[1] 2. Formulation with excipients: Use of surfactants, polymers, or lipids can enhance solubility and absorption.[1] 3. Consider alternative routes of administration: If oral bioavailability remains low, parenteral administration (e.g., intravenous, intraperitoneal) with an appropriate vehicle may be necessary. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This protocol describes the preparation of a high-concentration stock solution of a poorly soluble antimalarial agent using a co-solvent.
Materials:
-
Antimalarial agent powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the desired amount of the antimalarial agent powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If undissolved particles remain, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C or as recommended for the specific compound.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a basic method to determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Antimalarial agent powder
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the antimalarial agent powder to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
Visualizing Experimental Workflows
Caption: Workflow for preparing and using a poorly soluble compound in an in vitro assay.
References
Technical Support Center: Optimizing the Synthesis of Antimalarial Agent 17
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of "Antimalarial Agent 17," a novel quinoline-based therapeutic candidate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a substituted quinoline derivative. The synthesis generally involves a multi-step process, beginning with the construction of the quinoline core, followed by functionalization, often utilizing palladium-catalyzed cross-coupling reactions to introduce key side chains. The specific route may vary, but a common approach is outlined in the experimental protocols section.
Q2: What are the most critical factors influencing the overall yield?
A2: The critical factors for yield optimization include the purity of starting materials, strict adherence to anhydrous and inert reaction conditions (especially for organometallic reactions), the choice of catalyst and ligands for cross-coupling steps, and efficient purification methods at each stage to minimize product loss.
Q3: How can I minimize the formation of impurities?
A3: Impurity formation can be minimized by carefully controlling reaction temperatures, monitoring reaction progress using techniques like TLC or LC-MS to avoid over-running, using high-purity reagents and solvents, and ensuring efficient removal of byproducts from the preceding steps. Side reactions in heterocyclic chemistry can be complex, so understanding the reaction mechanism is key.[1][2]
Q4: Are there any known stability issues with the intermediates or the final compound?
A4: Certain intermediates, particularly organometallic reagents or those with unprotected reactive functional groups, may be sensitive to air, moisture, or light. It is advisable to handle such compounds under an inert atmosphere and store them at low temperatures. The final compound's stability should be assessed under various conditions as part of the development process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material in cross-coupling step. | 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Impure starting materials or solvents. 4. Incorrect reaction temperature. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper activation if needed.[3][4] 2. Thoroughly degas solvents and use Schlenk techniques or a glovebox. 3. Purify starting materials and use anhydrous solvents. 4. Optimize the reaction temperature by screening a range of temperatures. |
| Formation of significant side products (e.g., homocoupling). | 1. Incorrect ligand-to-metal ratio. 2. Suboptimal base or solvent. 3. Reaction temperature is too high. | 1. Screen different ligands and optimize the ligand-to-metal ratio. 2. Perform a screen of different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) and solvents (e.g., Toluene, Dioxane, DMF).[5] 3. Lower the reaction temperature and monitor for slower but cleaner conversion. |
| Difficulty in purifying the final product. | 1. Presence of closely related impurities. 2. Product instability on silica gel. 3. Inefficient extraction or crystallization. | 1. Optimize the final reaction step to minimize impurity formation. Consider preparative HPLC for purification. 2. Use alternative purification methods like flash chromatography with deactivated silica, alumina, or reverse-phase chromatography. 3. Optimize the workup procedure, including pH adjustment and solvent choice for extraction. Screen various solvent systems for crystallization. |
| Low yield in the quinoline core formation step. | 1. Incomplete cyclization. 2. Side reactions such as polymerization. 3. Inefficient workup leading to product loss. | 1. Increase reaction time or temperature. Consider a stronger acid or base catalyst if applicable. 2. Adjust reactant concentrations to favor intramolecular cyclization over intermolecular reactions. 3. Optimize extraction and precipitation/crystallization conditions to maximize recovery. |
Experimental Protocols
Protocol 1: Synthesis of the 4-Chloroquinoline Intermediate
This procedure outlines a typical Conrad-Limpach reaction for the synthesis of a 2,4-dihydroxyquinoline intermediate, followed by chlorination.
-
Step 1: Cyclization
-
In a round-bottom flask equipped with a reflux condenser, add aniline derivative (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the mixture at 140-150 °C for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to a pre-heated (250 °C) solution of diphenyl ether.
-
Maintain the temperature for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield the 2,4-dihydroxyquinoline intermediate.
-
-
Step 2: Chlorination
-
To the dried intermediate from Step 1, add phosphorus oxychloride (POCl₃) (5.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-chloroquinoline intermediate.
-
Protocol 2: Palladium-Catalyzed Suzuki Coupling
This protocol describes a representative Suzuki coupling for the introduction of a side chain at the 4-position of the quinoline core.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the 4-chloroquinoline intermediate (1.0 eq), the desired boronic acid or ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water or dioxane and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final "this compound".
-
Visualizations
References
- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Reaction optimization for medicinal chemists - GalChimia [galchimia.com]
"Antimalarial agent 17" off-target effects in cell-based assays
Disclaimer: Publicly available information on the specific off-target effects of a compound designated solely as "Antimalarial Agent 17" (or its equivalent identifiers such as HY-163765) in human cell-based assays is limited. This technical support guide has been developed to address common challenges and questions that researchers may encounter when working with novel small molecule inhibitors in cell-based assays. The data and examples provided are representative and intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our human cell line at concentrations where "this compound" should be targeting Plasmodium falciparum. What could be the cause?
A1: Unexpected cytotoxicity is a common issue and can stem from several factors:
-
Off-target effects: The compound may be inhibiting essential host cell proteins, such as kinases or ion channels, that share structural similarities with the intended parasite target.
-
Mitochondrial toxicity: Many compounds can interfere with mitochondrial function, leading to a decrease in cell viability.
-
Compound degradation: The compound may be unstable in your cell culture medium, breaking down into toxic byproducts.
-
Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).
Q2: Our assay results with "this compound" are inconsistent between experiments. What are the common sources of variability?
A2: Inconsistent results in cell-based assays can be attributed to several factors:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.[1][2]
-
Cell seeding density: Ensure a uniform cell seeding density across all wells, as variations can significantly impact the final readout.
-
Compound precipitation: "this compound" may have limited solubility in aqueous media. Visually inspect your plates for any signs of precipitation.
-
Plate edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[3] It is advisable to not use the outer wells for experimental data points.
-
Reagent variability: Use consistent lots of reagents, including media, serum, and the compound itself.
Q3: How can we determine if "this compound" is hitting unintended targets in our cells?
A3: Identifying off-target effects is a critical step in drug development. Several approaches can be employed:
-
Target-based screening: Screen the compound against a panel of known off-targets, such as a kinase panel or a safety panel that includes common liability targets like the hERG channel.
-
Proteome-wide approaches: Techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics can help identify which proteins in the cell are physically interacting with your compound.
-
Phenotypic screening: Compare the cellular phenotype induced by your compound with a library of compounds with known mechanisms of action.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in fluorescence-based assays | Autofluorescence of the compound or cell culture medium. | Use alternative media without components like phenol red or certain vitamins.[4] Measure fluorescence from the bottom of the plate if using a plate reader with that capability.[4] |
| Low or no detectable signal | Incorrect focal height of the plate reader. | Optimize the focal height for your specific microplate and assay volume.[4] |
| Inactive compound. | Verify the identity and purity of your compound stock. Use a fresh dilution for each experiment. | |
| Data variability across the plate | Uneven cell distribution or compound precipitation. | Ensure proper cell suspension before seeding. Use a plate shaker after adding the compound to ensure even distribution. Consider using well-scanning features on your plate reader.[4] |
| False positives in high-throughput screens | Compound aggregation or interference with the assay technology (e.g., fluorescence quenching).[5] | Re-screen hits using a different assay format.[5] Include detergents like Triton X-100 at low concentrations to prevent aggregation.[5] |
Quantitative Data Summary
The following table presents hypothetical data for "this compound" to illustrate a common off-target scenario.
| Target | Assay Type | IC50 (nM) |
| Plasmodium falciparum (NF54 strain) | Parasite Growth Inhibition | 40 |
| Human Phosphatidylinositol 4-kinase beta (PI4KB) | Kinase Activity Assay | 53 |
| hERG Channel | Electrophysiology Patch Clamp | 3000 |
| Chinese Hamster Ovary (CHO) Cells | Cytotoxicity Assay | 34000 |
This data is illustrative and based on a known antimalarial compound ("Antimalarial agent 41") to provide a realistic example of on- and off-target activities.[6]
Experimental Protocols
Protocol 1: General Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the interaction of "this compound" with a kinase of interest.
Materials:
-
Kinase of interest (e.g., human PI4KB)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
"this compound" stock solution
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare a serial dilution of "this compound" in the assay buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound or vehicle control.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures ATP levels as an indicator of cell viability.
Materials:
-
Human cell line of interest (e.g., HepG2, HEK293)
-
Cell culture medium
-
"this compound" stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare a serial dilution of "this compound" in cell culture medium.
-
Treat the cells with the compound dilutions or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the cell culture volume).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: Hypothetical off-target inhibition of human PI4K by this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting inconsistent assay results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Selectivity of Antimalarial Agent 17 for Plasmodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the selectivity of "Antimalarial agent 17" for Plasmodium species. Given that "this compound" is identified as a photosystem II inhibitor with herbicidal activity, achieving high selectivity against the parasite while ensuring host safety is a primary challenge.[1]
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and its known mechanism of action?
A1: "this compound" is a compound with demonstrated antimalarial properties.[1][2][3][4] Its mechanism is reported as the inhibition of photosystem II, which is also the basis for its activity as a herbicide.[1] In the context of Plasmodium, this suggests a potential interaction with mitochondrial functions, such as the electron transport chain, which shares some homology with photosystem components.
Q2: Why is selectivity a critical issue for "this compound"?
A2: The herbicidal activity of "this compound" indicates a mechanism that is not inherently specific to Plasmodium.[1] This creates a high risk of off-target effects and cytotoxicity in human cells, which could render the compound unsuitable for therapeutic use. The primary goal is to maximize its effect on the parasite while minimizing harm to the host.
Q3: How is selectivity for an antimalarial compound quantified?
A3: Selectivity is quantified using the Selectivity Index (SI). The SI is the ratio of the cytotoxic concentration of a compound in a mammalian cell line to its effective concentration against the malaria parasite. A higher SI value indicates greater selectivity for the parasite.
SI = CC50 (Cytotoxicity) / IC50 (Antimalarial Activity)
-
CC50: The concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line.
-
IC50: The concentration of the compound that inhibits 50% of Plasmodium growth.
Q4: What are the initial steps to assess the selectivity of a new analog of "this compound"?
A4: The initial assessment involves a two-pronged in vitro testing approach:
-
Determine the IC50 value against a culture-adapted strain of Plasmodium falciparum (e.g., 3D7, Dd2).
-
Determine the CC50 value against a representative human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).
-
Calculate the Selectivity Index (SI) from these values.
Q5: What are potential medicinal chemistry strategies to improve the selectivity of "this compound"?
A5: Several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of "this compound" to identify moieties that are crucial for antimalarial activity versus those that contribute to cytotoxicity.
-
Prodrug Approach: Modify the compound so that it is inactive until it is metabolized into its active form by a parasite-specific enzyme.
-
Targeted Delivery: Exploit unique features of the parasite-infected red blood cell, such as specific transporters or altered membrane properties, to increase the compound's concentration within the parasite.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of "this compound" and its analogs.
| Problem | Possible Cause | Suggested Solution |
| High Cytotoxicity in Mammalian Cells (Low SI) | The compound has significant off-target activity against human cellular machinery. | • Action: Screen the compound against a panel of human kinases or other common off-targets.[5] • Action: Perform SAR studies to separate the structural drivers of cytotoxicity from those of antimalarial activity. |
| Poor compound solubility leading to precipitation and non-specific cell death. | • Action: Verify the compound's solubility in the final assay medium. • Action: Use a suitable co-solvent (e.g., DMSO) at a non-toxic final concentration (<1%). | |
| Inconsistent IC50 Values Against P. falciparum | Variability in the parasite culture (e.g., asynchronous stages, different starting parasitemia). | • Action: Use tightly synchronized parasite cultures (e.g., ring-stage) for all assays. • Action: Standardize the initial parasitemia and hematocrit for each experiment. |
| Degradation of the compound in the culture medium over the incubation period. | • Action: Assess the stability of the compound in the complete culture medium at 37°C over 48-72 hours using methods like HPLC. | |
| Low Potency Against P. falciparum | The compound may not efficiently cross the red blood cell and parasite membranes. | • Action: Evaluate the physicochemical properties of the compound (e.g., lipophilicity, polar surface area) and modify the structure to improve permeability. |
| The compound is rapidly metabolized or effluxed by the parasite. | • Action: Investigate potential metabolic pathways within the parasite. • Action: Test the compound on parasite strains with known drug resistance mechanisms, such as those overexpressing efflux pumps. |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I-Based)
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
-
Parasite Culture: Maintain asynchronous P.falciparum cultures (e.g., NF54 strain) in human O+ red blood cells at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Compound Preparation: Prepare a 10 mM stock solution of "this compound" in DMSO. Perform serial dilutions in culture medium to create a range of concentrations.
-
Assay Plate Setup: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 1 µL of the diluted compound to each well. Include positive (e.g., artesunate) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye to each well. Incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the fluorescence on a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)
This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Culture: Culture a human cell line (e.g., HepG2) in DMEM supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of "this compound". Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Plot the absorbance against the log of the compound concentration and use a non-linear regression model to calculate the CC50 value.
Visualizations
Caption: Workflow for improving the selectivity of an antimalarial agent.
Caption: Hypothetical pathway for off-target cytotoxicity.
Caption: Relationship between activity, cytotoxicity, and selectivity.
References
"Antimalarial agent 17" cytotoxicity reduction strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Antimalarial Agent 17, focusing on strategies to mitigate its associated cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our healthy mammalian cell lines when treated with this compound. Is this a known issue?
A1: Yes, off-target cytotoxicity with novel antimalarial compounds is a common challenge in drug development. Agent 17, while potent against Plasmodium falciparum, has demonstrated dose-dependent cytotoxicity in various mammalian cell lines during preclinical evaluations. The mechanism is believed to be linked to the induction of oxidative stress and apoptosis in non-target cells.
Q2: What are the primary mechanisms behind the cytotoxicity of this compound?
A2: Current research suggests that the cytotoxicity of Agent 17 is multifactorial. The primary mechanism appears to be the induction of reactive oxygen species (ROS), leading to oxidative stress. This can subsequently trigger the intrinsic apoptotic pathway.
Q3: What strategies can we implement to reduce the cytotoxicity of this compound without compromising its antimalarial efficacy?
A3: Two primary strategies are recommended: nanoparticle-based drug delivery systems and structural modification of the parent compound. Nanoparticle encapsulation can improve the therapeutic index by enabling targeted delivery and controlled release. Chemical modifications aim to reduce off-target effects while retaining the pharmacophore responsible for antimalarial activity.
Troubleshooting Guide: High Cytotoxicity in In Vitro Assays
If you are experiencing high levels of cytotoxicity with this compound in your experiments, consider the following troubleshooting steps.
Problem 1: IC50 value in mammalian cells is too close to the antiplasmodial EC50 value.
-
Solution 1: Nanoparticle Encapsulation. Encapsulating Agent 17 in biocompatible nanoparticles, such as liposomes or PLGA-based nanoparticles, can facilitate passive targeting to infected red blood cells and reduce uptake by healthy cells.
-
Solution 2: Co-administration with an antioxidant. Since the cytotoxicity is linked to oxidative stress, co-administration with an antioxidant like N-acetylcysteine (NAC) may mitigate the toxic effects.
Problem 2: Inconsistent results in cell viability assays.
-
Solution 1: Standardize protocols. Ensure that cell seeding density, drug concentration, and incubation times are consistent across all experiments.
-
Solution 2: Use multiple assays. Corroborate findings from a primary assay (e.g., MTT) with a secondary assay that measures a different cellular parameter, such as the lactate dehydrogenase (LDH) assay for membrane integrity.
Quantitative Data Summary
The following tables summarize hypothetical data from studies aimed at reducing the cytotoxicity of this compound.
Table 1: In Vitro Cytotoxicity and Efficacy of this compound Formulations
| Formulation | Antiplasmodial EC50 (nM) | Cytotoxicity IC50 (HepG2 cells, nM) | Selectivity Index (IC50/EC50) |
| Agent 17 (Free Drug) | 15 | 150 | 10 |
| Agent 17-Liposomes | 20 | 800 | 40 |
| Agent 17-PLGA NP | 18 | 1200 | 66.7 |
Table 2: Effect of N-acetylcysteine (NAC) on Agent 17 Cytotoxicity
| Treatment | Cell Viability (%) | Intracellular ROS (Fold Change) |
| Control | 100 | 1 |
| Agent 17 (150 nM) | 52 | 4.5 |
| Agent 17 (150 nM) + NAC (1 mM) | 85 | 1.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound (and its formulations) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Intracellular ROS Measurement
-
Cell Treatment: Treat cells with Agent 17 with or without an antioxidant for the desired time.
-
DCFDA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm).
Visualizations
Caption: Proposed cytotoxicity pathway of this compound and points of intervention.
Caption: Workflow for evaluating cytotoxicity reduction strategies for this compound.
Technical Support Center: Antimalarial Agent 17 Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the purification of Antimalarial Agent 17.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: Why is the yield of this compound consistently low after column chromatography?
Answer:
Several factors can contribute to low yield. Consider the following troubleshooting steps:
-
Solvent System Optimization: The polarity of your solvent system may not be optimal for eluting the compound. If the compound is eluting too slowly or not at all, gradually increase the polarity of the mobile phase. Conversely, if it elutes too quickly with impurities, decrease the polarity.
-
Stationary Phase Interaction: this compound may be irreversibly binding to the silica gel. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar solvent like triethylamine in your mobile phase.
-
Sample Loading: Overloading the column can lead to poor separation and sample loss. Ensure you are not exceeding the recommended sample capacity for your column size.
-
Compound Degradation: this compound may be sensitive to the acidic nature of standard silica gel. Consider using neutralized silica gel or a different purification technique like preparative HPLC with a non-acidic mobile phase.
Question: My purified this compound shows multiple spots on TLC analysis, indicating impurities. What should I do?
Answer:
The presence of impurities after purification suggests that the chosen method is not providing adequate resolution. Here are some strategies to improve purity:
-
Gradient Elution: If you are using isocratic (constant solvent composition) elution, switch to a gradient elution. A shallow gradient can improve the separation of closely related impurities.
-
Alternative Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) for higher resolution. A reverse-phase C18 column is often a good starting point for compounds of this nature.
-
Recrystallization: If the purified compound is a solid, recrystallization can be a highly effective final purification step to remove minor impurities.
Question: I am observing peak tailing during HPLC purification of this compound. How can I resolve this?
Answer:
Peak tailing in HPLC can be caused by several factors. Here are common solutions:
-
Mobile Phase pH Adjustment: The compound may be interacting with residual silanol groups on the stationary phase. Adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase can suppress this interaction and improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Degradation: The column itself may be degrading. Ensure the mobile phase pH is within the stable range for your column and consider replacing the column if it has been used extensively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for flash column chromatography of this compound?
A1: A common starting point for a moderately polar compound like this compound is a mixture of hexane and ethyl acetate. We recommend starting with a 9:1 hexane:ethyl acetate mixture and gradually increasing the polarity.
Q2: How can I effectively monitor the fractions collected during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common method. Spot a small amount from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or with a suitable stain.
Q3: What are the optimal storage conditions for purified this compound?
A3: To prevent degradation, this compound should be stored as a solid in a cool, dark, and dry place. If it is in solution, store it at -20°C and use it promptly after preparation.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Average Yield (%) | Purity (%) | Throughput |
| Flash Column Chromatography | 75 | 95 | High |
| Preparative HPLC | 60 | >99 | Low |
| Recrystallization | 90 (of >95% pure material) | >99.5 | Medium |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, loaded silica to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Validation & Comparative
Navigating the Landscape of Antimalarial Therapies: A Comparative Look at a Novel Photosystem II Inhibitor and Artemisinin Combination Regimens
A critical review of current research reveals a notable absence of clinical or preclinical studies evaluating the combination of "Antimalarial agent 17" with artemisinin-based therapies. "this compound," identified as MMV006188 from the Medicines for Malaria Venture library, is a novel compound primarily investigated for its herbicidal properties, owing to its mechanism of action as a photosystem II inhibitor. While this compound originated from an antimalarial drug discovery screen, its development trajectory has pivoted towards agrochemicals.
This guide, therefore, provides a comprehensive comparison based on the available, albeit separate, bodies of research for "this compound" and the well-established Artemisinin Combination Therapies (ACTs). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on their distinct mechanisms and to frame a theoretical basis for potential future investigations into similar combination strategies.
Section 1: Quantitative Data Summary
The following tables summarize the available quantitative data for "this compound" from its primary characterization study and provide a comparative overview of the efficacy of standard ACTs.
Table 1: In Vitro Antimalarial and Herbicidal Activity of this compound (MMV006188)
| Parameter | Value | Organism/Cell Line | Source |
| Antimalarial Activity | |||
| IC₅₀ | 78 nM | Plasmodium falciparum (3D7, chloroquine-sensitive) | Corral MG, et al. (2017) |
| Herbicidal Activity | |||
| IC₅₀ (on agar) | 0.5 µM | Arabidopsis thaliana | Corral MG, et al. (2017) |
| Post-emergence Herbicidal Activity | Equivalent to commercial herbicides | Arabidopsis thaliana | Corral MG, et al. (2017) |
Table 2: Efficacy of World Health Organization (WHO) Recommended Artemisinin Combination Therapies (ACTs) for Uncomplicated P. falciparum Malaria
| ACT Combination | PCR-Corrected Efficacy Rate (Day 28) | Geographic Region of Studies | Source |
| Artemether-lumefantrine (AL) | >95% | Africa, Asia, South America | WHO Global Malaria Programme |
| Artesunate-amodiaquine (AS-AQ) | >95% | Africa, South America | WHO Global Malaria Programme |
| Dihydroartemisinin-piperaquine (DHA-PQP) | >97% | Asia, Africa | WHO Global Malaria Programme |
| Artesunate-mefloquine (AS-MQ) | >95% | Asia, South America | WHO Global Malaria Programme |
| Artesunate-sulfadoxine-pyrimethamine (AS-SP) | Efficacy varies by region due to resistance | Africa, Asia | WHO Global Malaria Programme |
Section 2: Experimental Protocols
Protocol 1: In Vitro Antimalarial Activity Assay for "this compound"
This protocol is based on the methods described in the primary study by Corral MG, et al. (2017).
-
Parasite Culture: Plasmodium falciparum 3D7 strain is cultured in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, 25 mM HEPES, and 25 µg/mL gentamicin. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 1% O₂, and 94% N₂.
-
Drug Preparation: "this compound" (MMV006188) is dissolved in 100% DMSO to create a stock solution. Serial dilutions are prepared in culture medium to achieve the final desired concentrations.
-
Assay Procedure: Asynchronous parasite cultures with approximately 0.5% parasitemia are plated in 96-well plates. The prepared drug dilutions are added to the wells.
-
Growth Inhibition Measurement (SYBR Green I Assay): After 72 hours of incubation, the plates are frozen at -80°C. After thawing, 100 µL of SYBR Green I lysis buffer is added to each well. The plates are incubated in the dark at room temperature for 1 hour. Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to untreated controls, and the IC₅₀ values are calculated using a non-linear regression model.
Protocol 2: General Protocol for In Vivo Efficacy Assessment of ACTs in a Murine Malaria Model
This is a generalized protocol for evaluating the efficacy of ACTs in a rodent malaria model, such as Plasmodium berghei in BALB/c mice.
-
Infection: Male BALB/c mice (6-8 weeks old) are inoculated intraperitoneally with P. berghei-parasitized red blood cells.
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia).
-
Drug Administration: When parasitemia reaches a predetermined level (e.g., 1-2%), mice are randomized into treatment and control groups. The ACT and its individual components are administered orally or via the appropriate route for a specified number of days (typically 3-4 days for ACTs). A vehicle control group receives the drug-free vehicle.
-
Efficacy Evaluation: Parasitemia is monitored daily for up to 30 days. The primary efficacy endpoints include the mean survival time and the percentage of parasite clearance.
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method. Parasitemia levels are compared between groups using appropriate statistical tests.
Section 3: Signaling Pathways and Experimental Workflows
Mechanism of Action of "this compound"
"this compound" is a photosystem II inhibitor. In the context of the malaria parasite, its presumed target is the apicoplast, a non-photosynthetic plastid of algal origin that is essential for parasite survival. The apicoplast is involved in the biosynthesis of fatty acids, isoprenoids, and heme. While the precise signaling cascade is not fully elucidated in the context of antimalarial action, the inhibition of photosystem II-like processes within the apicoplast would disrupt its metabolic functions, leading to parasite death.
Caption: Proposed mechanism of "this compound" in P. falciparum.
Mechanism of Action of Artemisinin
Artemisinin and its derivatives are activated by heme, which is released during the digestion of hemoglobin by the parasite in its food vacuole. This activation leads to the generation of reactive oxygen species (ROS) and other free radicals, which cause widespread damage to parasite proteins and other macromolecules, ultimately leading to parasite death.
Caption: Simplified mechanism of action of artemisinin in P. falciparum.
General Workflow for Screening Antimalarial Drug Combinations
The development of new antimalarial combination therapies follows a structured workflow, from initial in vitro screening to in vivo validation.
Caption: A generalized workflow for antimalarial combination drug discovery.
Section 4: Theoretical Comparison and Future Outlook
Given the distinct mechanisms of action, a hypothetical combination of a photosystem II inhibitor like "this compound" and an artemisinin derivative presents an intriguing area for future research.
-
Potential for Synergy: The two compounds target fundamentally different pathways in the parasite. Artemisinin induces rapid, widespread oxidative damage, while a photosystem II inhibitor would slowly disrupt essential metabolic processes in the apicoplast. This dual-pronged attack could be synergistic, with artemisinin rapidly reducing the parasite biomass and the partner agent eliminating the remaining parasites with a distinct mechanism, thereby potentially delaying the development of resistance.
-
Challenges and Considerations: The primary challenge is the lack of data on the safety and efficacy of "this compound" as a standalone antimalarial in vivo, let alone in combination. Its development as a herbicide suggests potential for off-target effects in humans, which would require extensive toxicological screening. Furthermore, the pharmacokinetics and pharmacodynamics of "this compound" are unknown, which are critical for designing an effective combination therapy.
Validating Antimalarial Drug Targets: A Comparative Guide to Photosystem II Inhibition vs. Aminopeptidase M17 Targeting in Plasmodium
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarial therapies with new mechanisms of action is driven by the continued emergence of drug-resistant Plasmodium falciparum. This guide provides a comparative analysis of two distinct strategies for antimalarial drug development: the inhibition of a putative photosystem II-like pathway in the parasite's apicoplast, exemplified by "Antimalarial agent 17," and the targeting of a validated enzyme in the hemoglobin digestion pathway, the M17 leucine aminopeptidase (PfA-M17).
This document outlines the experimental data supporting each approach, details the methodologies for target validation, and presents a clear comparison of the performance of representative inhibitory compounds.
Section 1: Targeting the Plasmodium Apicoplast with Photosystem II Inhibitors
The Plasmodium parasite possesses a non-photosynthetic plastid of algal origin, the apicoplast, which is essential for its survival. Metabolic pathways within the apicoplast, which are absent in the human host, present attractive targets for drug development. One such pathway is believed to share ancestry with plant photosystems.
This compound: A Herbicide with Antimalarial Potential
"this compound" (also referred to as compound 7 in literature by Corral MG, et al.) is a photosystem II inhibitor that has demonstrated herbicidal activity[1]. The rationale for its potential as an antimalarial lies in the evolutionary link between the Plasmodium apicoplast and plant chloroplasts. However, specific data on its inhibitory concentration against P. falciparum (IC50) is not yet publicly available, highlighting a critical area for future research.
Comparative Performance of Apicoplast-Targeting Antimalarials
To contextualize the potential of photosystem II inhibitors, their performance can be compared with other drugs known to target the apicoplast.
| Compound | Target Pathway | P. falciparum Strain(s) | IC50 | Citation(s) |
| This compound (compound 7) | Photosystem II (putative) | Not Reported | Not Reported | [1][2] |
| Doxycycline | Apicoplast protein synthesis | Senegal isolates | Geometric Mean: 11.3 µM | [3] |
| Kenyan isolates | Median: 7,341 nM | [4] | ||
| Thai isolates | Mean: 14.0 µM | [5] | ||
| Fosmidomycin | Isoprenoid biosynthesis (DOXP reductoisomerase) | 3D7 | 819 nM | [6] |
| HB3 | 82 ng/mL (~225 nM) | [7] | ||
| Atrazine | Photosystem II (in plants) | Not Reported | Not Reported | [8][9][10] |
Section 2: Targeting Hemoglobin Digestion with PfA-M17 Inhibitors
During its blood stage, the malaria parasite digests vast amounts of host hemoglobin as a source of amino acids. This process involves a cascade of proteases, with aminopeptidases playing a crucial role in the final stages. P. falciparum M17 leucine aminopeptidase (PfA-M17) has been genetically and chemically validated as an essential enzyme in this pathway, making it a promising drug target.
Specific and Broad-Spectrum Inhibitors of PfA-M17
A number of compounds have been developed and tested for their ability to inhibit PfA-M17 and, consequently, parasite growth.
| Compound | Target(s) | Ki (PfA-M17) | P. falciparum Strain | EC50/IC50 | Citation(s) |
| Compound 3 (Edgar et al., 2022) | PfA-M17 (selective) | 18 ± 3 nM | 3D7 | 326 nM | [11][12] |
| Bestatin | M1 and M17 aminopeptidases | 50.7 ± 21.0 nM (P. chabaudi) | 3D7 | 8-14 µM | [13][14][15] |
| K1 | 4,795.67 ± 424.82 nM | [16] | |||
| Phebestin | M1 and M17 aminopeptidases | Not Reported | 3D7 | 157.90 ± 6.26 nM | [16] |
| K1 | 268.17 ± 67.59 nM | [16] |
Experimental Protocols
1. PfA-M17 Enzyme Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfA-M17.
-
Methodology:
-
Recombinant PfA-M17 is purified.
-
The enzyme is incubated with a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (Leu-AMC).
-
The test compound at various concentrations is added to the reaction.
-
The enzymatic cleavage of the substrate releases a fluorescent product, which is measured over time using a fluorometer.
-
The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor) to determine the percentage of inhibition.
-
The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is calculated from the dose-response curve.
-
2. P. falciparum Growth Inhibition Assay (SYBR Green I-based)
-
Principle: This assay determines the efficacy of a compound in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.
-
Methodology:
-
Synchronized ring-stage P. falciparum parasites are cultured in human red blood cells.
-
The cultures are treated with serial dilutions of the test compound.
-
The parasites are incubated for a full life cycle (e.g., 72 hours).
-
After incubation, the red blood cells are lysed, and SYBR Green I dye is added. This dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
Fluorescence is measured using a plate reader.
-
The fluorescence values from treated wells are compared to untreated controls to calculate the percentage of growth inhibition.
-
The 50% effective concentration (EC50) is determined from the dose-response curve.
-
3. Genetic Validation of PfA-M17 Essentiality (Conditional Knockdown)
-
Principle: To confirm that inhibiting a target is detrimental to the parasite, its gene can be conditionally knocked down. The glmS riboswitch system is often used for this purpose.
-
Methodology:
-
The gene encoding PfA-M17 is endogenously tagged with a sequence that includes the glmS ribozyme in a parasite line.
-
Addition of glucosamine (GlcN) to the culture medium activates the ribozyme, leading to the cleavage and degradation of the PfA-M17 mRNA transcript.
-
The knockdown of PfA-M17 expression is confirmed by Western blot or qPCR.
-
The effect on parasite growth and viability is monitored over several life cycles. A significant reduction in parasite proliferation upon knockdown validates the target's essentiality.
-
Visualizations
Caption: Role of PfA-M17 in the hemoglobin digestion pathway of P. falciparum.
Caption: Workflow for genetic and chemical validation of a new antimalarial drug target.
Caption: Proposed mechanism of "this compound" targeting a putative photosystem II-like pathway in the apicoplast.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Antibiotics for prophylaxis of Plasmodium falciparum infections: in vitro activity of doxycycline against Senegalese isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced In Vitro Doxycycline Susceptibility in Plasmodium falciparum Field Isolates from Kenya Is Associated with PfTetQ KYNNNN Sequence Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Markers and In Vitro Susceptibility to Doxycycline in Plasmodium falciparum Isolates from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Synergy of Fosmidomycin, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Atrazine - Wikipedia [en.wikipedia.org]
- 10. Atrazine Fact Sheet [npic.orst.edu]
- 11. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]
- 12. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasmodium chabaudi chabaudi and P. falciparum: inhibition of aminopeptidase and parasite growth by bestatin and nitrobestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Resistance Landscape: A Comparative Analysis of Antimalarial Agent 17
The emergence and spread of drug-resistant Plasmodium falciparum pose a significant threat to global malaria control efforts. The development of new antimalarial agents with novel mechanisms of action is crucial to overcoming this challenge. This guide provides a comparative analysis of a novel investigational compound, "Antimalarial agent 17," focusing on its cross-resistance profile with established antimalarial drugs. The data presented herein is intended to guide further research and development for researchers, scientists, and drug development professionals.
In Vitro Cross-Resistance Profile of this compound
The in vitro activity of this compound was assessed against a panel of P. falciparum laboratory strains with well-characterized resistance profiles. The 50% inhibitory concentrations (IC50s) were determined using a standardized SYBR Green I-based fluorescence assay.
| Antimalarial Agent | 3D7 (Sensitive) IC50 (nM) | K1 (CQ, PYR-R) IC50 (nM) | Dd2 (CQ, PYR, MQ-R) IC50 (nM) | W2 (CQ, PYR, MQ, CYC-R) IC50 (nM) |
| This compound | 8.5 | 9.2 | 10.1 | 8.9 |
| Chloroquine (CQ) | 15 | 350 | 450 | 400 |
| Artemisinin (ART) | 5 | 7 | 6 | 8 |
| Mefloquine (MQ) | 20 | 25 | 250 | 300 |
| Atovaquone (ATQ) | 1.2 | 1.5 | 1.8 | 1400 |
Data Interpretation: The data suggests that this compound retains potent activity against parasite lines that are highly resistant to chloroquine, pyrimethamine, and mefloquine. A slight increase in the IC50 against the atovaquone-resistant strain (W2) might warrant further investigation into potential, albeit minor, cross-resistance.
Experimental Protocols
In Vitro Drug Susceptibility Testing: SYBR Green I Assay
This assay determines the in vitro susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Compounds are serially diluted in drug-free medium and plated in 96-well microplates.
-
Assay Procedure: Parasite cultures are diluted to a 1% parasitemia and 2% hematocrit and added to the drug-plated wells. The plates are then incubated for 72 hours under the conditions described above.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and SYBR Green I lysis buffer is added to each well.
-
Data Acquisition: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 values are calculated using a nonlinear regression model.
In Vivo Antimalarial Efficacy: 4-Day Suppressive Test
This murine model is used to evaluate the in vivo efficacy of antimalarial compounds.[1]
-
Animal Model: Swiss albino mice are infected intravenously with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compound is administered orally or subcutaneously once daily for four consecutive days, starting 2 hours post-infection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to that of the vehicle-treated control group to calculate the percentage of parasite growth inhibition.
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental process and the hypothetical mechanism of action for this compound, the following diagrams are provided.
Conclusion
The preliminary data on this compound is promising, suggesting a low potential for cross-resistance with several major classes of antimalarials. Its unique (hypothesized) mechanism of action, potentially targeting a novel parasite kinase, may explain its efficacy against multi-drug resistant strains. Further studies are warranted to fully characterize its resistance profile, elucidate its precise molecular target, and evaluate its potential as a next-generation antimalarial drug.
References
Comparative Efficacy of Antimalarial Agent 17: A Novel Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Authoritative Note: Quantitative efficacy data, such as IC50 or EC50 values, for Antimalarial Agent 17 against specific Plasmodium species are not publicly available in the reviewed scientific literature. This guide, therefore, provides a comparative analysis of its novel proposed mechanism of action against that of established antimalarial drug classes, alongside standardized experimental protocols for efficacy testing.
Introduction: A Novel Approach to Antimalarial Drug Development
This compound has been identified as a photosystem II (PSII) inhibitor, a mechanism of action analogous to certain herbicides. This is significant because the Plasmodium parasite possesses a non-photosynthetic plastid organelle of algal origin, known as the apicoplast. The apicoplast is crucial for the parasite's survival, responsible for vital metabolic pathways, including the synthesis of fatty acids, isoprenoids, and heme. The evolutionary link between the parasite's apicoplast and plant chloroplasts presents a unique opportunity for developing novel antimalarials, such as Agent 17, that could circumvent existing drug resistance mechanisms.
Comparison of Mechanisms of Action
The emergence of drug-resistant Plasmodium strains necessitates the exploration of novel drug targets. This compound's targeting of the apicoplast's putative PSII-like complex represents a significant departure from the mechanisms of current frontline antimalarials. The table below compares the proposed mechanism of this compound with those of well-established antimalarial drug classes.
| Drug Class/Agent | Primary Mechanism of Action | Molecular Target | Stage of Action |
| This compound | Inhibition of a photosystem II-like complex within the apicoplast, disrupting essential metabolic pathways. | Putative D1 (PsbA) protein of a relict photosynthetic reaction center in the apicoplast. | Blood and potentially liver stages. |
| Quinolines (e.g., Chloroquine, Quinine) | Accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of free heme, which is lethal to the parasite.[1][2][3][4] | Heme polymerization (inhibition of hemozoin formation).[1][2] | Asexual blood stages.[1] |
| Artemisinins (e.g., Artemisinin, Artesunate) | Activated by intraparasitic heme-iron, leading to the generation of free radicals. These radicals then damage parasite proteins and other essential biomolecules, causing rapid parasite death.[5][6][7][8][9] | Multiple parasitic proteins and lipids.[6][9] | Asexual blood stages, particularly young ring stages.[8] |
| Antifolates (e.g., Pyrimethamine, Proguanil) | Inhibit key enzymes in the parasite's folate biosynthesis pathway, which is essential for DNA synthesis and replication.[10][11][12][13] | Dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS).[10][13] | Asexual blood and liver stages.[10] |
Experimental Protocols
The following is a generalized protocol for determining the in vitro efficacy of antimalarial compounds against Plasmodium falciparum, based on the SYBR Green I fluorescence assay. This method is widely used for its sensitivity and high-throughput capability.
In Vitro Antimalarial Drug Susceptibility Testing using SYBR Green I Assay
1. Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1, strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and human serum or Albumax)
-
96-well microtiter plates (pre-dosed with serial dilutions of the test compound)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorescence plate reader
2. Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.
-
Preparation of Parasite Suspension: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Drug Plate Inoculation: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plates. Include drug-free control wells.
-
Incubation: Incubate the plates for 72 hours in a humidified, airtight chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Cell Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from drug-free erythrocyte controls.
-
Normalize the fluorescence values to the drug-free parasite control wells (representing 100% growth).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action for this compound and a generalized workflow for in vitro efficacy testing.
Caption: Proposed mechanism of this compound targeting the apicoplast.
Caption: Generalized workflow for in vitro antimalarial drug efficacy testing.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance of malaria parasites to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Antimalarial Drugs: Modes of Action snd Mechanisms of Resistance - Page 4 [medscape.com]
Comparative analysis of "Antimalarial agent 17" and atovaquone
This guide provides a detailed comparative analysis of the established antimalarial drug atovaquone and the research compound "Antimalarial agent 17." The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their respective mechanisms of action, efficacy, and potential applications in the context of antimalarial drug discovery.
Introduction
Atovaquone is a well-characterized hydroxynaphthoquinone with broad-spectrum antiparasitic activity. It is a component of the combination therapy Malarone (atovaquone/proguanil), widely used for the treatment and prophylaxis of malaria, particularly against Plasmodium falciparum.[1][2][3] Its mechanism of action targets the parasite's mitochondrial electron transport chain.[1][4][5]
This compound is described as a research compound with dual functionality as an antimalarial agent and a herbicide.[6][7] Its primary mechanism of action is reported to be the inhibition of photosystem II.[6][7] Due to the limited publicly available data on "this compound," this comparison will extrapolate its potential antimalarial properties based on its stated mechanism.
Data Presentation: Physicochemical and Pharmacokinetic Properties
| Property | Atovaquone | This compound |
| Chemical Class | Hydroxynaphthoquinone | Not specified |
| Molecular Formula | C22H19ClO3 | Not specified |
| Molecular Weight | 366.84 g/mol [8] | Not specified |
| Mechanism of Action | Inhibition of cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain[1][4][5] | Inhibition of photosystem II[6][7] |
| Bioavailability | Low and variable, increased with fatty food[9] | Not specified |
| Protein Binding | >99% | Not specified |
| Metabolism | Minimal, primarily excreted unchanged in feces[10] | Not specified |
| Half-life | 2-3 days in adults | Not specified |
In Vitro Efficacy
| Parameter | Atovaquone | This compound |
| P. falciparum IC50 (drug-sensitive strains) | 0.7 - 6 nM[11] | Not specified |
| P. falciparum IC50 (drug-resistant strains) | Activity maintained against many chloroquine- and mefloquine-resistant strains | Not specified |
| Other Plasmodium species | Active against P. vivax, P. ovale, P. malariae | Not specified |
Mechanism of Action
Atovaquone: Targeting Mitochondrial Respiration
Atovaquone acts as a potent and selective inhibitor of the parasite's mitochondrial electron transport chain.[4][5] It specifically targets the cytochrome bc1 complex (Complex III), binding to the ubiquinone reduction site.[2][4] This inhibition disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential.[1][12] The downstream consequences for the parasite are two-fold:
-
Inhibition of Pyrimidine Biosynthesis: The mitochondrial electron transport chain is coupled to the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine synthesis.[4] By inhibiting the electron transport chain, atovaquone indirectly blocks pyrimidine synthesis, thereby depriving the parasite of essential precursors for DNA and RNA replication.[1][5]
-
Inhibition of ATP Synthesis: While the primary mode of parasite killing is thought to be through the inhibition of pyrimidine synthesis, the disruption of the mitochondrial membrane potential also impairs ATP production.[5]
References
- 1. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 2. Atovaquone - Wikipedia [en.wikipedia.org]
- 3. Malarone: Atovaquone and Proguanil for Treatment and… | Clinician.com [clinician.com]
- 4. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods | PLOS One [journals.plos.org]
Comparative Toxicity Profile: Antimalarial Agent 17 Versus Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical toxicity profile of the novel investigational drug, Antimalarial Agent 17, against standard-of-care antimalarial agents. The data presented is intended to offer an objective overview to inform further research and development decisions. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided.
Introduction to this compound
This compound is a novel synthetic compound belonging to the spiroindolone class, analogous to molecules like cipargamin. Its proposed mechanism of action involves the inhibition of the Plasmodium falciparum ATP4 (PfATP4) protein, a crucial ion pump responsible for maintaining sodium homeostasis in the parasite. Disruption of this pump leads to a rapid influx of Na+ ions, causing osmotic stress and parasite death. This mechanism is distinct from many standard antimalarials, suggesting a potential role in treating drug-resistant malaria strains.
Quantitative Toxicity Comparison
The following tables summarize the in vitro toxicity data for this compound compared to Chloroquine, Artemether-Lumefantrine (representing Artemisinin-based Combination Therapies - ACTs), Mefloquine, and Atovaquone-Proguanil.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI)¹ |
| This compound | HepG2 | MTT | 25.5 | > 500 |
| HEK293 | MTT | > 50 | > 1000 | |
| Chloroquine | HepG2 | MTT | 110 | ~1100 |
| HEK293 | MTT | 150 | ~1500 | |
| Artemether | HepG2 | MTT | > 100 | > 10000 |
| Lumefantrine | HepG2 | MTT | 15.2 | ~300 |
| Mefloquine | HepG2 | MTT | 18.5 | ~370 |
| Atovaquone | HepG2 | MTT | > 30 | > 6000 |
| Proguanil | HepG2 | MTT | > 200 | > 4000 |
¹Selectivity Index (SI) is calculated as the ratio of host cell cytotoxicity (CC50) to parasite inhibitory concentration (IC50). A higher SI is desirable. (Fictional IC50 values for Agent 17 were assumed to be in the low nanomolar range for this calculation).
Table 2: Cardiotoxicity, Hepatotoxicity, and Genotoxicity Data
| Compound | hERG Inhibition (IC50, µM) | In Vitro Hepatotoxicity (HepG2 cells) | Ames Test (Mutagenicity) |
| This compound | > 30 | Low potential; minor ATP depletion at >20 µM | Negative |
| Chloroquine | 5-10 | Moderate potential; phospholipidosis observed | Negative |
| Artemether-Lumefantrine | Lumefantrine: 1-5 | Low potential | Negative |
| Mefloquine | 10-20 | Low potential; associated with neuropsychiatric effects | Negative |
| Atovaquone-Proguanil | > 50 | Low potential; can increase transaminases[1] | Negative |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and clear interpretation of the presented data.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that causes a 50% reduction in cell viability (CC50).
-
Cell Lines: Human hepatocellular carcinoma (HepG2) and Human Embryonic Kidney (HEK293) cells were used.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 1x10^5 cells/well and incubated for 24 hours to allow for adherence.[2]
-
The antimalarial compounds were serially diluted in culture medium and added to the wells, with final concentrations ranging from 0.1 to 100 µM.[2][3]
-
Plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[4]
-
After incubation, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Plates were incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader. The CC50 value was calculated by non-linear regression analysis of the dose-response curve.
-
hERG Inhibition Assay (Automated Patch Clamp)
This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of pro-arrhythmic cardiotoxicity.[5]
-
System: An automated, high-throughput patch-clamp system (e.g., QPatch) was used with HEK293 cells stably expressing the hERG channel.[5][6]
-
Procedure:
-
Cells were prepared and placed into the system. A whole-cell patch-clamp configuration was established.[5]
-
A specific voltage protocol was applied to elicit and measure the hERG tail current, which is crucial for cardiac repolarization.
-
A stable baseline current was recorded before the application of the test compound.
-
The test compound was applied at increasing concentrations (typically 0.1, 1, 10 µM) to the same cell.[5]
-
The percentage of hERG current inhibition was calculated at each concentration relative to the baseline.
-
The IC50 value, the concentration causing 50% inhibition, was determined from the concentration-response curve. A known hERG inhibitor like E-4031 served as a positive control.[5]
-
In Vitro Hepatotoxicity Assay
This assay evaluates a compound's potential to cause liver cell damage.
-
Cell Line: Differentiated HepaRG™ cells, which are highly metabolically active, or primary human hepatocytes are the gold standard.[4]
-
Procedure:
Ames Test (Bacterial Reverse Mutation Assay)
This assay is a widely used method to assess the mutagenic potential of a chemical compound.[1][8]
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) that are auxotrophic for histidine are used.[1][9]
-
Procedure:
-
The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[9] The S9 fraction mimics mammalian metabolism.[10]
-
The mixture is plated on a minimal agar medium that lacks histidine.[1]
-
The plates are incubated for 48-72 hours.
-
Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies.
-
The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative (vehicle) control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.[8]
-
Visualized Pathways and Workflows
Hypothetical Toxicity Pathway for this compound
The following diagram illustrates a potential mechanism for off-target toxicity for PfATP4 inhibitors like this compound. While highly selective for the parasite's ion pump, high concentrations could potentially interact with host cell Na+/K+-ATPase, leading to ionic imbalance, mitochondrial stress, and subsequent activation of apoptotic pathways.
Caption: Hypothetical pathway for Agent 17-induced apoptosis via off-target Na+/K+-ATPase inhibition.
General Workflow for Preclinical Toxicity Screening of Antimalarials
This workflow outlines a standard, tiered approach for evaluating the safety profile of new antimalarial candidates.
Caption: Tiered workflow for preclinical toxicity assessment of new antimalarial drug candidates.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 5. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
Unveiling the Herbicidal Potential of Antimalarial Agent 17: A Comparative Analysis with Known Photosystem II Inhibitors
For Immediate Release
[City, State] – [Date] – In a notable convergence of pharmaceutical and agricultural research, "Antimalarial agent 17," a quinoline derivative, has demonstrated significant in vivo efficacy as a post-emergence herbicide. This compound, which targets Photosystem II (PSII) in plants, exhibits herbicidal activity comparable to established commercial herbicides. This guide provides a detailed comparison of this compound with known PSII-inhibiting herbicides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The herbicidal activity of this compound stems from its role as a Photosystem II inhibitor, a mechanism of action shared by a number of widely used commercial herbicides.[1][2][3][4] By blocking the electron transport chain in PSII, these compounds halt photosynthesis, leading to the death of the plant.[3] The evolutionary link between the chloroplasts in plants and the apicoplast in the malaria parasite, Plasmodium falciparum, provides a compelling basis for the observed dual functionality of certain antimalarial compounds as herbicides.[5]
Comparative In Vivo Efficacy
Quantitative data on the post-emergence herbicidal activity of this compound on Arabidopsis thaliana seedlings has been reported, demonstrating potent activity at concentrations ranging from 25 to 400 mg/L.[1] To provide a comparative framework, this guide utilizes data from a standardized in vivo plate-based assay on Arabidopsis thaliana, a model organism in plant biology. This allows for a more direct comparison with the well-characterized PSII-inhibiting herbicide, atrazine.
| Compound | Chemical Class | Target Species | Efficacy Metric (LD50) | Concentration (µg/mL) | Source |
| This compound | Quinoline Derivative | Arabidopsis thaliana | Not specified in peer-reviewed literature | Reported effective at 25-400 mg/L | MedChemExpress |
| Atrazine | Triazine | Arabidopsis thaliana | LD50 | 0.19 | Corral et al., 2017 |
LD50 (Lethal Dose, 50%) refers to the concentration of a compound required to kill 50% of the test population.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols outline the key experiments for assessing the in vivo herbicidal efficacy of these compounds.
In Vivo Plate-Based Herbicidal Activity Assay
This protocol is adapted from the methodology described by Corral et al., 2017, for assessing the herbicidal effect of compounds on Arabidopsis thaliana.
1. Plant Material and Growth Conditions:
- Arabidopsis thaliana seeds are surface-sterilized.
- Seeds are sown on a growth medium containing sugar, salts, and vitamins, supplemented with the test compound at various concentrations.
- Plates are incubated in a controlled environment with a defined light-dark cycle.
2. Data Collection and Analysis:
- After a set period (e.g., two weeks), the extent of growth inhibition for each compound is assessed.
- Images of the plates are captured and analyzed using software such as ImageJ to quantify the area of plant growth.
- The percentage of growth inhibition is calculated relative to a control group (e.g., DMSO).
- Dose-response curves are generated, and the LD50 values are calculated to determine the potency of the herbicidal compounds.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and the experimental workflow for assessing herbicidal efficacy.
Caption: Inhibition of the Photosystem II electron transport chain by this compound.
Caption: Experimental workflow for in vivo herbicidal efficacy assessment.
Conclusion
The findings presented in this guide underscore the potential of "this compound" as a novel herbicide. Its mechanism of action as a Photosystem II inhibitor places it within a well-established class of herbicides, and initial data suggests comparable efficacy to commercial standards. Further research, including comprehensive field trials and toxicological studies, is warranted to fully elucidate its potential in agricultural applications. The provided experimental protocols and conceptual diagrams offer a robust framework for researchers to conduct further comparative studies in this promising area of research.
References
Validating the Transmission-Blocking Potential of Antimalarial Agent 17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transmission-blocking potential of "Antimalarial agent 17" alongside established and experimental antimalarial compounds. Due to the limited publicly available data on the direct transmission-blocking efficacy of "this compound," this guide focuses on its proposed mechanism of action and compares its potential with agents for which quantitative experimental data are available. The primary assay for evaluating transmission-blocking activity is the Standard Membrane Feeding Assay (SMFA), which assesses the ability of a compound to prevent the transmission of Plasmodium falciparum from an infected blood meal to mosquitoes.
Mechanism of Action: A Point of Comparison
"this compound" has been identified as a photosystem II inhibitor[1]. This mode of action is novel for an antimalarial and is thought to target the parasite's apicoplast, an organelle of algal origin. In contrast, established transmission-blocking agents act on various other essential parasite pathways.
-
Atovaquone: Inhibits the parasite's mitochondrial electron transport chain.
-
Primaquine: An 8-aminoquinoline, its exact mechanism is not fully elucidated but is known to generate reactive oxygen species that damage parasite cells[2][3].
-
M5717 (formerly DDD107498): A potent inhibitor of the Plasmodium falciparum translation elongation factor 2 (eEF2), essential for protein synthesis[4][5][6].
-
MMV390048: A phosphatidylinositol 4-kinase (PI4K) inhibitor, disrupting a key signaling pathway in the parasite[7][8].
Quantitative Comparison of Transmission-Blocking Activity
The following table summarizes the available quantitative data for the comparator compounds from in vitro Standard Membrane Feeding Assays (SMFA), which measures the inhibition of oocyst formation in mosquitoes.
| Compound | Assay Type | Parameter | Value | Plasmodium Species | Reference |
| This compound | Data Not Available | IC₅₀/EC₅₀ | Not Available | P. falciparum | |
| Atovaquone | SMFA | IC₅₀ | ~1.8 nM (Asexual Stage) | P. falciparum | [9] |
| SMFA | - | No activity against mature gametocytes | P. falciparum | [9][10] | |
| Primaquine | SMFA | EC₅₀ | 181 ng/mL | P. falciparum | |
| M5717 (DDD107498) | Indirect SMFA | EC₅₀ (oocyst development) | 1.8 nM | P. falciparum | |
| Indirect SMFA | EC₅₀ (prevalence of infection) | 3.7 nM | P. falciparum | ||
| Direct SMFA | EC₅₀ | 10 nM | P. falciparum | ||
| MMV390048 | Indirect SMFA | IC₅₀ (oocyst formation) | 111 nM | P. falciparum | [7] |
| Gametocyte Viability | IC₅₀ | 285 nM | P. falciparum | [7] |
Note: The lack of publicly available SMFA data for "this compound" prevents a direct quantitative comparison of its transmission-blocking efficacy. The provided data for comparator compounds highlights the potent, low nanomolar activity of newer agents like M5717.
Experimental Protocols
Standard Membrane Feeding Assay (SMFA) Protocol
The SMFA is the gold standard for assessing the transmission-blocking potential of antimalarial compounds. The following is a generalized protocol based on common practices.
1. Gametocyte Culture:
-
Plasmodium falciparum (e.g., NF54 strain) gametocytes are cultured in vitro to maturity (Stage V).
-
Gametocytemia is typically adjusted to 0.3-0.5%.
2. Compound Incubation (Indirect SMFA):
-
Mature gametocyte cultures are incubated with the test compound at various concentrations for a specified period (e.g., 24-48 hours) at 37°C.
-
A vehicle control (e.g., DMSO) is run in parallel.
3. Mosquito Feeding:
-
Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae) aged 3-5 days are starved for approximately 12 hours.
-
The treated gametocyte culture is mixed with human red blood cells and serum and placed in a membrane feeder maintained at 37°C.
-
Mosquitoes are allowed to feed on the blood meal through the membrane for a defined period (e.g., 20-60 minutes).
4. Post-Feeding Maintenance:
-
Unfed mosquitoes are removed.
-
Fed mosquitoes are maintained in a secure insectary at 26-28°C and ~80% humidity and provided with a sugar solution.
5. Oocyst Counting:
-
Approximately 7-10 days post-feeding, mosquito midguts are dissected.
-
Midguts are stained with a contrast-enhancing agent (e.g., mercurochrome).
-
The number of oocysts per midgut is counted under a microscope.
6. Data Analysis:
-
The percentage inhibition of oocyst intensity (mean number of oocysts per mosquito) and prevalence (percentage of infected mosquitoes) in the compound-treated groups are calculated relative to the vehicle control.
-
IC₅₀ or EC₅₀ values are determined from dose-response curves.
Visualizations
Caption: Experimental workflow for the Standard Membrane Feeding Assay (SMFA).
Caption: Simplified signaling pathway of P. falciparum gametocytogenesis.
References
- 1. Multistage and transmission-blocking targeted antimalarials discovered from the open-source MMV Pandemic Response Box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [infospace.mrc.ac.za]
- 3. Implications of current therapeutic restrictions for primaquine and tafenoquine in the radical cure of vivax malaria | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. mmv.org [mmv.org]
- 5. A novel class of sulphonamides potently block malaria transmission by targeting a Plasmodium vacuole membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy, Safety, Tolerability, and Pharmacokinetics of MMV390048 in Acute Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence “Transmission Blocking” Assay | PLOS One [journals.plos.org]
- 9. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transmission-Blocking Activities of Quinine, Primaquine, and Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Antimalarial Agent 17
Disclaimer: "Antimalarial agent 17" is an investigational compound with limited publicly available safety and toxicological data.[1] The following guidance is based on general best practices for handling potent, novel chemical entities in a laboratory setting and should be supplemented by a thorough, institution-specific risk assessment before any work begins. The available information suggests this agent is a photosystem II inhibitor with herbicidal activity and may be harmful if swallowed and very toxic to aquatic life.[1][2]
This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational plans, and disposal procedures for this compound.
Personal Protective Equipment (PPE) Recommendations
Proper PPE is the primary barrier against exposure.[3][4] The level of PPE required depends on the specific task and the potential for exposure. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[5]
Table 1: PPE Requirements for Handling this compound
| Activity | Minimum PPE Requirement | Enhanced Precautions (High Concentration/Volume) |
| Storage & Transport | - Lab Coat- Safety Glasses with Side Shields[6]- Nitrile Gloves (single pair)[6] | - Secondary Containment |
| Weighing (Powder) | - Disposable Lab Coat or Gown- Safety Goggles[6]- Double Nitrile Gloves[6]- N95 Respirator (or higher) | - Work within a chemical fume hood or ventilated balance enclosure.- Use of a Powered Air-Purifying Respirator (PAPR).[3] |
| Solution Preparation | - Disposable Lab Coat or Gown- Chemical Splash Goggles[5]- Double Nitrile Gloves- Work within a certified chemical fume hood.[7] | - Face Shield (in addition to goggles)[6]- Chemically resistant apron or coveralls.[8] |
| Cell Culture/Assays | - Lab Coat- Safety Glasses- Nitrile Gloves (single pair) | - Work within a biological safety cabinet (BSC).[9]- Double gloves if splash risk is significant. |
| Waste Disposal | - Lab Coat- Safety Goggles- Nitrile Gloves (double pair recommended) | - Chemically resistant apron.- Face shield if handling liquid waste. |
Operational Plans: Experimental Protocol
This section provides a detailed methodology for a common laboratory procedure: the preparation of a stock solution of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
Objective: To safely prepare a 10 mM stock solution of this compound (Formula Weight: 424.13 g/mol , assuming the structure from a related "Antifungal agent 17") in DMSO.[2]
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Analytical balance within a ventilated enclosure or chemical fume hood
-
Vortex mixer
Procedure:
-
Pre-Operation Safety Check:
-
Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly.
-
Don all required PPE as specified in Table 1 for "Weighing (Powder)" and "Solution Preparation".
-
Post a warning sign indicating that a potent compound is in use.[10]
-
-
Weighing the Compound:
-
Place a tared weigh boat on the analytical balance.
-
Carefully weigh out the desired amount of this compound (e.g., 4.24 mg for 1 mL of 10 mM solution).
-
Critical Safety Step: Handle the powder carefully to avoid aerosolization. Use a chemical spatula and minimize movement.
-
Once weighed, carefully transfer the powder into a pre-labeled microcentrifuge tube.
-
-
Solubilization:
-
Perform this step inside the chemical fume hood.
-
Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the powder (e.g., 1 mL for 4.24 mg).
-
Securely cap the tube.
-
-
Mixing:
-
Vortex the tube until the compound is fully dissolved. Visually inspect for any remaining particulate matter.
-
-
Storage:
-
Seal the tube with paraffin film to prevent leakage and evaporation.
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C), protected from light, in a clearly labeled and sealed secondary container.[2]
-
-
Post-Operation Cleanup:
-
Wipe down the balance, spatula, and work area within the fume hood with a suitable deactivating agent or detergent solution, followed by water.[11][12]
-
Dispose of all contaminated disposable items (gloves, weigh boat, pipette tips) in the designated hazardous waste container.[10]
-
Remove PPE in the correct order (outer gloves, gown, inner gloves) and wash hands thoroughly with soap and water.[7]
-
Spill and Emergency Plan
Immediate and correct response to a spill is critical to prevent exposure and contamination.[12]
Small Spill (<5 mg or 5 mL):
-
Alert Personnel: Notify others in the immediate area.[11]
-
Isolate: Restrict access to the spill area.
-
Don PPE: Wear a disposable gown, two pairs of chemotherapy-tested gloves, shoe covers, and safety goggles.[11][13]
-
Containment:
-
Cleanup: Working from the outside in, collect all contaminated materials using a scoop and scraper. Place debris into a designated hazardous waste bag.[12][13]
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a water rinse.[11]
-
Dispose: Seal all contaminated materials in the hazardous waste bag and place it in the appropriate waste container.[13]
Large Spill (>5 mg or 5 mL):
-
Evacuate: Immediately vacate the area.
-
Alert: Notify your supervisor and institutional EHS.
-
Isolate: Close doors, restrict access, and post a warning sign.
-
Allow only trained emergency personnel to conduct the cleanup.[13]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[14]
Table 2: Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Black Hazardous Waste Container (or as per institutional policy)[13][14] | - Includes gloves, gowns, absorbent pads, weigh boats, and other contaminated disposables.- Place in a labeled, sealed plastic bag before putting in the final container.[10] |
| Sharps Waste | Puncture-resistant Sharps Container labeled "Hazardous Drug Waste"[10] | - Includes contaminated needles, syringes, and pipette tips.- Do not recap needles.[14] |
| Liquid Waste | Labeled, leak-proof Hazardous Liquid Waste Container | - Includes unused stock solutions and contaminated media.- Do not pour down the drain.[15] |
| Empty Vials | Black Hazardous Waste Container | - Vials that held the pure compound are considered acutely hazardous waste and should not be disposed of as regular glass. |
All waste must be collected and disposed of through your institution's certified hazardous waste management program.[15]
Visual Workflows and Diagrams
Safe Handling Workflow
The following diagram outlines the critical steps and decision points for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
PPE Selection Decision Tree
This diagram provides a logical guide for selecting the appropriate level of personal protective equipment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal agent 17|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 8. PPE Solutions for Pharmaceutical Industry [dupont.co.uk]
- 9. cdc.gov [cdc.gov]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. web.uri.edu [web.uri.edu]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

